UPF-648
Description
Properties
IUPAC Name |
(1S,2S)-2-(3,4-dichlorobenzoyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2O3/c12-8-2-1-5(3-9(8)13)10(14)6-4-7(6)11(15)16/h1-3,6-7H,4H2,(H,15,16)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRKMOHDGFGXLN-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]1C(=O)O)C(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of UPF-648: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
UPF-648 is a potent and selective inhibitor of kynurenine 3-monooxygenase (KMO), a critical enzyme in the tryptophan metabolic pathway, known as the kynurenine pathway. By selectively blocking KMO, this compound effectively modulates the pathway's downstream metabolites, decreasing the production of neurotoxic compounds while increasing the formation of neuroprotective agents. This targeted action makes this compound a significant tool for research into neurodegenerative diseases and other conditions where the kynurenine pathway is implicated. This guide provides a detailed overview of the mechanism of action, supported by quantitative data, experimental methodologies, and visual diagrams of the relevant biological pathways.
Core Mechanism of Action
This compound exerts its effects through direct, competitive inhibition of the enzyme kynurenine 3-monooxygenase.[1][2] KMO is a flavin-dependent monooxygenase that hydroxylates L-kynurenine to form 3-hydroxykynurenine (3-HK).[3][4] This is a pivotal step in the kynurenine pathway, leading to the eventual production of the neurotoxin quinolinic acid (QUIN).[5][6]
The inhibitory action of this compound is highly specific; it shows potent inhibition of KMO while being largely ineffective at blocking kynurenine aminotransferase (KAT) activity, another key enzyme in the pathway that converts kynurenine to the neuroprotective kynurenic acid (KYNA).[1][2][6] This selectivity is crucial to its therapeutic potential.
Structurally, this compound binds within the active site of KMO in close proximity to the flavin adenine dinucleotide (FAD) cofactor.[1][7][8] This binding event induces a conformational change in the enzyme, which perturbs the local active site structure.[3][7][9] The altered conformation prevents the productive binding of the natural substrate, L-kynurenine, thereby inhibiting the catalytic activity of the enzyme.[1][7][8]
The consequences of KMO inhibition by this compound are a significant shift in the metabolic flux of the kynurenine pathway. The blockage of the pathway leading to 3-HK and QUIN results in an accumulation of L-kynurenine.[1][6] This surplus L-kynurenine is then shunted towards the alternative branch of the pathway, where it is converted by KAT into the neuroprotective NMDA receptor antagonist, kynurenic acid (KYNA).[1][5][7]
Quantitative Data Summary
The inhibitory potency of this compound against KMO has been quantified in several studies. The following table summarizes the key quantitative metrics.
| Parameter | Value | Species/System | Reference |
| IC₅₀ | 20 nM | Not specified | [1][7] |
| Kᵢ | 56.7 nM | Recombinant Human KMO | [7] |
| Kₑ | 137.8 ± 8 nM | Wild-type Yeast KMO | [7][8] |
| % Inhibition | 81 ± 10% | at 1 µM | [1][2] |
| % Inhibition | Total Blockade | at 0.01 and 0.1 mM | [1] |
Signaling Pathway and Mechanism of Inhibition Diagrams
The following diagrams illustrate the kynurenine pathway and the mechanism of this compound's inhibitory action.
Caption: The Kynurenine Pathway and the inhibitory action of this compound on KMO.
Caption: A generalized experimental workflow for determining the inhibitory activity of this compound on KMO.
Experimental Protocols
The characterization of this compound's mechanism of action has relied on a combination of in vitro enzyme kinetics, and structural biology techniques. Below are detailed methodologies for key experiments.
KMO Inhibition Assay
Objective: To determine the inhibitory potency (IC₅₀) of this compound on KMO activity.
Materials:
-
Recombinant human or yeast KMO
-
L-kynurenine (substrate)
-
NADPH (cofactor)
-
This compound (inhibitor)
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Quenching solution (e.g., trichloroacetic acid)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector
Procedure:
-
A reaction mixture is prepared containing the reaction buffer, NADPH, and varying concentrations of this compound.
-
The reaction is initiated by the addition of L-kynurenine and the KMO enzyme.
-
The mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration.
-
The reaction is terminated by the addition of a quenching solution.
-
The quenched reaction mixture is centrifuged to pellet precipitated protein.
-
The supernatant is analyzed by HPLC to separate and quantify the substrate (L-kynurenine) and the product (3-hydroxykynurenine).
-
The percentage of KMO inhibition is calculated for each concentration of this compound by comparing the amount of 3-hydroxykynurenine produced in the presence of the inhibitor to that produced in a control reaction without the inhibitor.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Binding Affinity Determination (Fluorescence Perturbation Assay)
Objective: To determine the dissociation constant (Kd) of the KMO-UPF-648 complex.
Materials:
-
Purified KMO (yeast KMO has been used for this due to its intrinsic flavin fluorescence)
-
This compound
-
Spectrofluorometer
Procedure:
-
A solution of purified KMO is placed in a cuvette, and its baseline fluorescence emission is measured (excitation typically around 450 nm, emission around 520 nm for the FAD cofactor).
-
Aliquots of a concentrated this compound solution are titrated into the KMO solution.
-
After each addition, the mixture is allowed to equilibrate, and the fluorescence emission is recorded.
-
The binding of this compound to KMO perturbs the local environment of the FAD cofactor, leading to a change in its fluorescence intensity.
-
The change in fluorescence is plotted against the concentration of this compound.
-
The resulting binding curve is fitted to a suitable binding equation (e.g., the Morrison equation for tight-binding inhibitors) to calculate the dissociation constant (Kd).[7]
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of kynurenine 3-monooxygenase. Its mechanism of action, involving the direct competitive inhibition of KMO and the subsequent shunting of the kynurenine pathway towards the production of the neuroprotective metabolite kynurenic acid, is supported by robust quantitative data and structural studies. The detailed experimental protocols provided herein offer a foundation for the further investigation and application of this compound in preclinical research, particularly in the context of neurodegenerative disorders. The availability of the KMO-UPF-648 co-crystal structure provides a valuable template for the structure-based design of next-generation KMO inhibitors with improved pharmacokinetic properties.[7][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Major Developments in the Design of Inhibitors along the Kynurenine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis of kynurenine 3-monooxygenase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
UPF-648: A Potent Inhibitor of Kynurenine 3-Monooxygenase for Neurodegenerative Disease Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
UPF-648 is a potent and selective inhibitor of kynurenine 3-monooxygenase (KMO), a critical enzyme in the tryptophan metabolic pathway, also known as the kynurenine pathway.[1][2] KMO catalyzes the conversion of L-kynurenine to 3-hydroxykynurenine (3-HK), a precursor to the neurotoxin quinolinic acid (QUIN).[3][4] By inhibiting KMO, this compound effectively shifts the kynurenine pathway towards the production of the neuroprotective kynurenic acid (KYNA), making it a valuable tool for studying the role of this pathway in neurodegenerative disorders such as Huntington's, Alzheimer's, and Parkinson's diseases.[1][2][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways.
Mechanism of Action
This compound acts as a tight-binding inhibitor of KMO.[1] Structural studies have revealed that this compound binds in close proximity to the FAD cofactor within the active site of the enzyme.[1][3] This binding perturbs the local active site structure, thereby preventing the productive binding of the natural substrate, L-kynurenine.[1][2] Specifically, the binding of this compound induces a conformational change in the enzyme, precluding L-kynurenine from accessing the active site.[3][5] Interestingly, the binding of this compound has been observed to accelerate the formation of hydrogen peroxide, suggesting a destabilization of the flavin C4a hydroperoxide intermediate that forms during the natural catalytic cycle.[1]
Quantitative Data
The inhibitory activity and binding affinity of this compound have been characterized across various studies. The following tables summarize the key quantitative data for this compound.
| Parameter | Value | Species/System | Reference |
| IC₅₀ | 20 nM | Not specified | [1][2] |
| 40 nM | PNU-168754 (a related compound) | [6] | |
| Kᵢ | 56.7 nM | Recombinant Human KMO | [1] |
| Kᴅ | 137.8 ± 8 nM | Wild Type S. cerevisiae KMO | [1] |
| 3.1 ± 0.2 µM | R83M Mutant S. cerevisiae KMO | [1] | |
| 3.2 ± 0.2 µM | R83A Mutant S. cerevisiae KMO | [1] |
Table 1: In Vitro Inhibition and Binding Affinity of this compound
| Concentration | % KMO Inhibition | Species/System | Reference |
| 1 µM | 81 ± 10% | Not specified | [2] |
| 0.1 mM | Total Block | Not specified | [2] |
| 0.01 mM | Total Block | Not specified | [2] |
Table 2: Concentration-Dependent Inhibition of KMO by this compound
Experimental Protocols
KMO Inhibition Assay (Enzymatic)
A common method to determine the inhibitory potential of compounds like this compound on KMO activity is through an enzymatic assay that measures the consumption of a cofactor, such as NADPH.[7][8]
Materials:
-
Recombinant human KMO enzyme
-
This compound (or other test inhibitors)
-
L-Kynurenine (substrate)
-
NADPH (cofactor)
-
Assay Buffer (e.g., 3X KMO assay buffer)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a solution of the test inhibitor (this compound) at various concentrations.
-
In a 96-well plate, add the recombinant human KMO enzyme to each well.
-
Add the test inhibitor to the respective wells and mix.
-
Initiate the enzymatic reaction by adding the substrates, L-Kynurenine and NADPH.
-
Incubate the plate at room temperature for a defined period (e.g., 90 minutes).[7]
-
Measure the absorbance at 340 nm. The signal at this wavelength corresponds to the amount of remaining NADPH and is inversely proportional to KMO activity.[7][8]
-
Calculate the percentage of inhibition for each concentration of the inhibitor relative to a control reaction without the inhibitor.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
Cell-Based KMO Activity Assay
Cell-based assays are crucial for evaluating the efficacy of inhibitors in a more physiologically relevant context.[9]
Materials:
-
Human Peripheral Blood Mononuclear Cells (hPBMCs)
-
Phorbol 12-myristate 13-acetate (PMA) for cell stimulation
-
This compound (or other test inhibitors)
-
L-Kynurenine (substrate)
-
Cell culture medium and reagents
-
LC-MS/MS for detection of 3-hydroxykynurenine (3-HK)
Procedure:
-
Culture hPBMCs according to standard protocols.
-
Stimulate the cells with PMA to increase endogenous KMO expression and activity.[9]
-
Treat the stimulated cells with varying concentrations of this compound.
-
Add exogenous L-kynurenine to the cell culture medium.
-
Incubate the cells for a specific duration to allow for the conversion of L-kynurenine to 3-HK.
-
Collect the cell lysates or culture supernatant.
-
Quantify the levels of 3-HK using a sensitive analytical method such as LC-MS/MS.
-
The reduction in 3-HK levels in the presence of this compound indicates the inhibition of KMO activity.
Signaling Pathways and Experimental Workflows
The Kynurenine Pathway
The following diagram illustrates the central role of KMO in the kynurenine pathway and the effect of its inhibition by this compound.
Experimental Workflow for KMO Inhibitor Evaluation
The diagram below outlines a typical workflow for the evaluation of a potential KMO inhibitor like this compound, from initial screening to in vivo studies.
In Vivo Studies and Therapeutic Potential
In vivo studies have demonstrated the potential of this compound to modulate the kynurenine pathway and exert neuroprotective effects. Administration of this compound to rodents leads to a significant increase in brain and liver levels of kynurenine and KYNA, accompanied by a reduction in 3-HK and QUIN.[2] In a mouse model of Huntington's disease, this compound provided protection against quinolinic acid-induced neurotoxicity.[1][2] Furthermore, in a chronic kidney disease model in mice, this compound treatment ameliorated motor dysfunction, anxiety, depression, and memory impairment.[10] These findings underscore the therapeutic potential of KMO inhibition as a strategy for treating neurodegenerative and other diseases where the kynurenine pathway is implicated. However, it is important to note that a significant challenge for the therapeutic application of this compound is its limited ability to cross the blood-brain barrier.[1][5]
Conclusion
This compound is a well-characterized and potent inhibitor of kynurenine 3-monooxygenase. Its ability to modulate the kynurenine pathway by decreasing the production of neurotoxic metabolites and increasing the synthesis of the neuroprotective kynurenic acid makes it an invaluable research tool. The data and protocols presented in this guide provide a solid foundation for scientists and drug development professionals working to further elucidate the role of KMO in disease and to develop novel therapeutics targeting this important enzyme. Future efforts in this field will likely focus on developing KMO inhibitors with improved pharmacokinetic properties, particularly enhanced brain penetration.
References
- 1. Structural basis of kynurenine 3-monooxygenase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition [frontiersin.org]
- 4. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
UPF-648 and its Modulatory Effect on Kynurenic Acid Levels: A Technical Overview
A Comprehensive Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth analysis of UPF-648, a potent and selective inhibitor of kynurenine 3-monooxygenase (KMO). By elucidating its mechanism of action and summarizing its effects on kynurenic acid (KYNA) levels from various preclinical studies, this document serves as a critical resource for researchers in neuropharmacology and professionals engaged in the development of novel therapeutics targeting the kynurenine pathway.
Core Mechanism of Action
This compound exerts its effects by inhibiting the enzyme kynurenine 3-monooxygenase (KMO), a critical enzyme in the tryptophan metabolic pathway, also known as the kynurenine pathway.[1][2][3] KMO is a flavin adenine dinucleotide (FAD)-dependent monooxygenase located on the outer mitochondrial membrane.[3] It catalyzes the conversion of L-kynurenine into 3-hydroxykynurenine (3-HK).[3][4] By inhibiting KMO, this compound effectively diverts the metabolic cascade away from the production of potentially neurotoxic downstream metabolites, such as 3-HK and quinolinic acid (QUIN), and towards the synthesis of the neuroprotective kynurenic acid (KYNA).[1][2][3] QUIN is a known NMDA receptor agonist that can lead to excitotoxic neuronal death.[5][6]
The binding of this compound to KMO occurs near the FAD cofactor, which perturbs the active site structure and prevents the productive binding of its substrate, L-kynurenine.[1][3] This mechanism has been validated through structural studies of yeast KMO in complex with this compound, which serves as a template for understanding its interaction with human KMO due to the conserved active site architecture.[1][3]
Quantitative Effects of this compound on Kynurenine Pathway Metabolites
The inhibitory potency and in vivo efficacy of this compound have been quantified across several studies. The following tables summarize the key quantitative data on the effects of this compound on KMO activity and the subsequent alterations in kynurenine pathway metabolite levels.
Table 1: In Vitro Inhibitory Activity of this compound against Kynurenine 3-Monooxygenase (KMO)
| Parameter | Value | Enzyme Source | Reference |
| IC₅₀ | 20 nM | Not Specified | [1][2][3] |
| Kᵢ | 56.7 nM | Recombinant Human KMO | [3] |
| % Inhibition | 81 ± 10% | Not Specified | [1] |
| Concentration for Inhibition | 1 µM | Not Specified | [1] |
| % Inhibition | Total Block | Not Specified | [1] |
| Concentration for Inhibition | 0.1 and 0.01 mM | Not Specified | [1] |
Table 2: In Vivo Effects of this compound on Kynurenine Pathway Metabolites
| Animal Model | Tissue/Fluid | This compound Dose/Concentration | Change in KYNA | Change in 3-HK | Change in QUIN | Reference |
| Rats (lesioned striatum) | Striatum | 0.1 mM (bilateral injection) | ▲ 27% (significant) | ▼ 77% (significant) | ▼ 66% (significant) | [1] |
| Pregnant Rats/Mice (offspring) | Brain and Liver | 50 mg/kg (i.p.) | Large Increase | Reduction | Reduction | [1] |
| Mice | Not Specified | 100 µM | Shift towards KYNA synthesis | Not Specified | Not Specified | [2][7] |
| Gerbils | Brain and Plasma | Not Specified | Remarkable Increase | Not Specified | Not Specified | [5] |
| Rats (naïve) | Striatum | Intrastriatal application | No significant change | ▼ 64% | Not Specified | [5] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action of this compound and a typical experimental approach to assess its effects, the following diagrams are provided in the DOT language for Graphviz.
Caption: Modulation of the Kynurenine Pathway by this compound.
Caption: A generalized workflow for evaluating this compound efficacy.
Detailed Experimental Protocols
The following sections provide a detailed methodology for key experiments cited in the literature concerning this compound.
In Vitro KMO Inhibition Assay
Objective: To determine the inhibitory potency (IC₅₀) of this compound on KMO activity.
Materials:
-
Recombinant human or other species-specific KMO enzyme.
-
L-kynurenine (substrate).
-
This compound (inhibitor).
-
NADPH.
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4).
-
High-Performance Liquid Chromatography (HPLC) system with UV or fluorescence detection.
Procedure:
-
A reaction mixture is prepared containing the reaction buffer, NADPH, and the KMO enzyme.
-
Varying concentrations of this compound are added to the reaction mixtures. A control reaction with no inhibitor is also prepared.
-
The reaction is initiated by the addition of the substrate, L-kynurenine.
-
The mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration.
-
The reaction is terminated, often by the addition of an acid (e.g., trichloroacetic acid).
-
The samples are then centrifuged to pellet precipitated proteins.
-
The supernatant is analyzed by HPLC to quantify the formation of the product, 3-hydroxykynurenine (3-HK).
-
The percentage of KMO inhibition is calculated for each concentration of this compound relative to the control.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Microdialysis and Metabolite Analysis in Rodents
Objective: To assess the effect of this compound administration on the extracellular levels of kynurenine pathway metabolites in the brain of living animals.
Materials:
-
Laboratory animals (e.g., male Sprague-Dawley rats).
-
This compound.
-
Stereotaxic apparatus for surgery.
-
Microdialysis probes.
-
Perfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Procedure:
-
Surgical Implantation: Animals are anesthetized and placed in a stereotaxic frame. A guide cannula for the microdialysis probe is surgically implanted into the brain region of interest (e.g., striatum).
-
Recovery: Animals are allowed to recover from surgery for a specified period.
-
Microdialysis: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with aCSF at a low flow rate.
-
Baseline Collection: Dialysate samples are collected at regular intervals to establish baseline levels of kynurenine pathway metabolites.
-
This compound Administration: this compound is administered to the animal via a chosen route (e.g., intraperitoneal injection, or locally through the microdialysis probe).
-
Post-treatment Collection: Dialysate samples continue to be collected at regular intervals following this compound administration.
-
Sample Analysis: The collected dialysate samples are analyzed using LC-MS/MS to quantify the concentrations of KYNA, 3-HK, and QUIN.
-
Data Analysis: The changes in metabolite concentrations over time are calculated as a percentage of the baseline levels and statistically analyzed.
Conclusion
This compound is a well-characterized and potent inhibitor of KMO that effectively shifts the kynurenine pathway towards the production of the neuroprotective metabolite, kynurenic acid. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of KMO inhibition in neurological and psychiatric disorders characterized by an imbalance in the kynurenine pathway. The provided diagrams offer a clear visual representation of the underlying biochemical pathway and experimental strategies, aiding in the design and interpretation of future studies in this promising area of drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition [frontiersin.org]
- 3. Structural basis of kynurenine 3-monooxygenase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kynurenic acid in neurodegenerative disorders—unique neuroprotection or double‐edged sword? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of UPF-648: A Potent Kynurenine 3-Monooxygenase Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
Abstract
UPF-648 is a potent and selective inhibitor of kynurenine 3-monooxygenase (KMO), a critical enzyme in the tryptophan metabolic pathway, also known as the kynurenine pathway. By inhibiting KMO, this compound effectively modulates the levels of neuroactive metabolites, reducing the production of the neurotoxin 3-hydroxykynurenine (3-HK) and quinolinic acid, while increasing the concentration of the neuroprotectant kynurenic acid (KYNA). This shift in the kynurenine pathway has significant therapeutic implications for a range of neurodegenerative disorders, including Huntington's, Alzheimer's, and Parkinson's diseases. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, including detailed experimental protocols and quantitative data to support further research and drug development efforts.
Introduction
The kynurenine pathway (KP) is the primary route for tryptophan catabolism in mammals. Dysregulation of this pathway has been implicated in the pathophysiology of numerous neurological and inflammatory diseases. Kynurenine 3-monooxygenase (KMO) occupies a crucial branch point in the KP, catalyzing the conversion of L-kynurenine to 3-hydroxykynurenine (3-HK). Inhibition of KMO represents a promising therapeutic strategy to rebalance the neuroactive metabolites of the KP, favoring the production of the neuroprotective kynurenic acid (KYNA). This compound emerged from a series of 4-aryl-4-oxobutanoic acids as a highly potent KMO inhibitor.[1] Its discovery has been instrumental in elucidating the therapeutic potential of KMO inhibition and has served as a valuable tool for structural and functional studies of the enzyme.
Discovery and Synthesis
This compound, with the chemical name 4-(3,4-dichlorophenyl)-4-oxobutanoic acid, was identified through structure-activity relationship (SAR) studies of 4-aryl-4-oxobutanoic acid derivatives.[1] The synthesis of this compound can be achieved through a Friedel-Crafts acylation reaction.
Synthesis Protocol: Friedel-Crafts Acylation
This protocol outlines the synthesis of 4-(3,4-dichlorophenyl)-4-oxobutanoic acid.
Materials:
-
1,2-Dichlorobenzene
-
Succinic anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous dichloromethane.
-
Addition of Reactants: To the solvent, add 1,2-dichlorobenzene and succinic anhydride in equimolar amounts.
-
Catalyst Addition: Cool the mixture in an ice bath. Slowly and portion-wise, add anhydrous aluminum chloride (approximately 2.2 equivalents) to the stirred solution. The addition should be controlled to maintain a low temperature.
-
Reaction: After the catalyst addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). Gentle heating under reflux may be required if the reaction is sluggish.
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly quench the reaction by the dropwise addition of 1 M hydrochloric acid in a well-ventilated fume hood.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl solution and then with deionized water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 4-(3,4-dichlorophenyl)-4-oxobutanoic acid can be further purified by recrystallization or column chromatography.
Mechanism of Action
This compound is a potent inhibitor of KMO, an FAD-dependent monooxygenase located on the outer mitochondrial membrane.[2] It binds tightly to the active site of KMO, close to the FAD cofactor, thereby preventing the productive binding of its natural substrate, L-kynurenine.[2][3] This inhibition leads to a shift in the kynurenine pathway, decreasing the production of downstream neurotoxic metabolites, 3-hydroxykynurenine and quinolinic acid, and increasing the levels of the neuroprotective metabolite, kynurenic acid.[2][4]
Kynurenine Pathway Modulation
The inhibitory action of this compound on KMO leads to a significant alteration of the kynurenine pathway metabolite concentrations.
Quantitative Data
The inhibitory potency and binding affinity of this compound for KMO have been determined through various in vitro assays.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Value | Reference |
| IC₅₀ | Human | 20 nM | [2] |
| Kᵢ | Human | 56.7 nM | [2] |
| KMO Inhibition | Rat | 81 ± 10% at 1 µM | [4] |
Experimental Protocols
KMO Inhibition Assay (HPLC-Based)
This protocol describes a method to determine the inhibitory activity of compounds like this compound on KMO by measuring the formation of 3-hydroxykynurenine from L-kynurenine using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Recombinant human KMO enzyme
-
L-Kynurenine (substrate)
-
NADPH (cofactor)
-
This compound (or other test inhibitors)
-
Assay Buffer (e.g., 20 mM potassium phosphate buffer, pH 8.0, containing 50 mM NaCl and 7 mM 2-mercaptoethanol)
-
HPLC system with UV detector
-
Trichloroacetic acid (TCA) for reaction termination
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer, NADPH, and the KMO enzyme.
-
Inhibitor Addition: Add this compound or the test compound at various concentrations to the reaction mixture. A control with no inhibitor should be included.
-
Pre-incubation: Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, L-kynurenine.
-
Incubation: Incubate the reaction for a specific time (e.g., 30 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding TCA to precipitate the protein.
-
Sample Preparation: Centrifuge the mixture to pellet the precipitated protein. Collect the supernatant for HPLC analysis.
-
HPLC Analysis: Analyze the supernatant using an HPLC system equipped with a suitable column (e.g., C18) and a UV detector set to detect 3-hydroxykynurenine (e.g., at 365 nm).
-
Data Analysis: Quantify the amount of 3-hydroxykynurenine produced in the presence and absence of the inhibitor. Calculate the percentage of inhibition and determine the IC₅₀ value.
Flavin Fluorescence Binding Assay
This protocol describes a method to determine the binding affinity of this compound to KMO by measuring the perturbation of the intrinsic fluorescence of the FAD cofactor upon ligand binding.
Materials:
-
Purified KMO enzyme
-
This compound
-
Assay Buffer (e.g., 20 mM potassium phosphate buffer, pH 8.0, 50 mM NaCl, 7 mM 2-mercaptoethanol)
-
Fluorometer
Procedure:
-
Sample Preparation: Prepare a solution of KMO in the assay buffer in a fluorescence cuvette.
-
Instrument Setup: Set the fluorometer with an excitation wavelength of 450 nm and measure the emission spectrum, with the peak fluorescence of FAD typically around 520 nm.
-
Titration: Sequentially add increasing concentrations of this compound to the KMO solution.
-
Measurement: After each addition and a brief equilibration period, record the fluorescence intensity at 520 nm.
-
Data Analysis: Plot the change in fluorescence intensity as a function of the this compound concentration. Fit the data to a suitable binding equation (e.g., the Morrison equation) to determine the dissociation constant (Kd).[2]
In Vivo Efficacy Study in a Mouse Model
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse model of neurodegeneration.
Materials:
-
Transgenic or neurotoxin-induced mouse model of a neurodegenerative disease
-
This compound formulated for in vivo administration (e.g., intraperitoneal injection)
-
Vehicle control
-
Equipment for sample collection (e.g., brain tissue, plasma)
-
Analytical instruments for metabolite analysis (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization: Acclimate the mice to the housing conditions for a week before the experiment.
-
Grouping and Dosing: Randomly assign mice to treatment groups (vehicle control and this compound at different doses). Administer this compound or vehicle according to the study design (e.g., daily intraperitoneal injections of 50 mg/kg).[4]
-
Behavioral Testing: Perform relevant behavioral tests to assess neurological function at baseline and throughout the study.
-
Sample Collection: At the end of the study, euthanize the animals and collect brain tissue and blood samples.
-
Metabolite Analysis: Process the tissue and plasma samples and analyze the concentrations of kynurenine pathway metabolites (kynurenine, 3-HK, quinolinic acid, KYNA) using LC-MS/MS.
-
Data Analysis: Compare the metabolite levels and behavioral outcomes between the this compound treated and vehicle control groups to assess the in vivo efficacy of the compound.
Structural Insights from Crystallography
The crystal structure of Saccharomyces cerevisiae KMO in complex with this compound has been solved, providing detailed insights into the molecular basis of its inhibitory activity.[2] These studies revealed that this compound binds in the active site, making key interactions with conserved residues that are also present in human KMO.[2] This structural information is invaluable for the rational design of next-generation KMO inhibitors with improved potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound is a seminal KMO inhibitor that has significantly advanced our understanding of the therapeutic potential of targeting the kynurenine pathway for the treatment of neurodegenerative diseases. Its well-characterized mechanism of action, potent in vitro activity, and demonstrated in vivo efficacy make it an essential tool for researchers in the field. The detailed protocols and data presented in this guide are intended to facilitate further investigation into KMO inhibition and the development of novel therapeutics based on the pioneering work with this compound.
References
chemical structure and properties of UPF-648
An In-depth Analysis of the Potent Kynurenine 3-Monooxygenase Inhibitor
This technical guide provides a comprehensive overview of UPF-648, a potent and selective inhibitor of kynurenine 3-monooxygenase (KMO). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the kynurenine pathway. This document details the chemical structure, properties, mechanism of action, and relevant experimental data and protocols associated with this compound.
Chemical Structure and Properties
This compound, also known as (±)-DBCC, is a small molecule inhibitor of KMO. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Formal Name | (1S,2S)-2-(3,4-dichlorobenzoyl)-cyclopropanecarboxylic acid |
| Synonyms | (±)-DBCC |
| Molecular Formula | C₁₁H₈Cl₂O₃[1] |
| Molecular Weight | 259.09 g/mol [2][3] |
| CAS Number | 213400-34-1[1][2] |
| Appearance | Solid[2] |
| Purity | ≥98%[1] |
| Solubility | Soluble in DMSO[1] |
| Storage | -20°C[1] |
| Stability | ≥ 4 years[1] |
| SMILES | O=C(C1=CC(Cl)=C(C=C1)Cl)[C@@H]2--INVALID-LINK--C(O)=O[1] |
| InChI Key | ZBRKMOHDGFGXLN-BQBZGAKWSA-N[1] |
Mechanism of Action
This compound is a potent and selective inhibitor of kynurenine 3-monooxygenase (KMO), a critical flavin adenine dinucleotide (FAD)-dependent enzyme in the kynurenine pathway of tryptophan metabolism.[4][5] KMO is located on the outer mitochondrial membrane and catalyzes the conversion of L-kynurenine to 3-hydroxykynurenine (3-HK).[4][5]
By inhibiting KMO, this compound effectively blocks the production of downstream neurotoxic metabolites, including 3-HK and quinolinic acid (QUIN).[2] This inhibition shifts the kynurenine pathway towards the production of kynurenic acid (KYNA), a known neuroprotectant.[2][4] this compound binds to the active site of KMO near the FAD cofactor, causing a conformational change that prevents the productive binding of the natural substrate, L-kynurenine.[4][6][7]
The binding of this compound's carboxylate group is stabilized by conserved residues Arg83 and Tyr97, while the dichlorobenzene moiety is surrounded by hydrophobic residues.[7][8] Studies have shown that the active site architecture and the binding of this compound are highly conserved between yeast and human KMO, making the yeast KMO:this compound crystal structure a valuable model for drug design.[4][6]
Signaling Pathway
The primary signaling pathway affected by this compound is the kynurenine pathway. By inhibiting KMO, this compound modulates the concentrations of key metabolites within this pathway, leading to neuroprotective effects. Furthermore, treatment with this compound has been shown to upregulate the brain-derived neurotrophic factor (BDNF)-tropomyosin receptor kinase B (TRKB)-cAMP-responsive element binding protein 1 (CREB1) pathway, which is crucial for neuronal survival and plasticity.[9]
Quantitative Data
The inhibitory potency and binding affinity of this compound have been quantified in several studies. The following tables summarize the key quantitative data.
Table 1: Inhibitory Activity of this compound
| Parameter | Organism/System | Value | Reference |
| IC₅₀ | - | 20 nM | [2][4][7][10] |
| IC₅₀ | - | 40 nM | [1] |
| % KMO Inhibition | - | 81 ± 10% at 1 µM | [2] |
| KMO Blockade | - | Total at 0.1 and 0.01 mM | [2] |
Table 2: Binding Affinity of this compound
| Parameter | Enzyme | Value | Reference |
| Kᵢ | Recombinant human KMO | 56.7 nM | [4] |
| Kd | Wild type S. cerevisiae KMO | 137.8 ± 8 nM | [6] |
| Kd | R83M mutant S. cerevisiae KMO | 3.1 ± 0.2 µM | [6] |
| Kd | R83A mutant S. cerevisiae KMO | 3.2 ± 0.2 µM | [6] |
Table 3: In Vivo Effects of this compound
| Effect | Model System | Dose | Outcome | Reference |
| Metabolite Level Changes | Pregnant rats/mice offspring (brain and liver) | 50 mg/kg, i.p. | ↑ Kynurenine, ↑ KYNA, ↓ 3-HK, ↓ QUIN | [2] |
| Metabolite Level Changes | Newborn rats (brain) | 30 mg/kg | ↑ Kynurenine, ↑ KYNA, ↓ 3-HK (for up to 12 hours) | [1] |
| Neuroprotection | Drosophila model of Huntington's disease | 30 µM | Protective against rhabdomere neurodegeneration | [1] |
| Neuropathic Pain | Rat model (chronic constriction injury) | - | ↓ Hypersensitivity to mechanical and thermal stimuli | [1] |
| Neosynthesis of KP metabolites | Rat striatum (lesioned) | 0.1 mM bilateral injection | ↓ 3-HK (77%), ↓ QUIN (66%), ↑ KYNA (27%) | [2] |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are methodologies derived from the cited literature for key experiments involving this compound.
KMO Inhibition Assay
This protocol describes a method to determine the inhibitory effect of this compound on KMO activity by measuring the formation of 3-hydroxykynurenine (3-HK).
Methodology:
-
Recombinant human or S. cerevisiae KMO is used.
-
The enzyme is pre-incubated with varying concentrations of this compound in a suitable reaction buffer.
-
The enzymatic reaction is initiated by the addition of the substrate, L-kynurenine.
-
The reaction is allowed to proceed for a defined period and then stopped.
-
The reaction mixture is analyzed by High-Performance Liquid Chromatography (HPLC) to separate and quantify the substrate (L-kynurenine) and the product (3-HK).
-
The fractional velocity of 3-HK formation is calculated for each this compound concentration.
-
The IC₅₀ value is determined by fitting the data to a dose-response curve.[6]
Binding Affinity Determination by Fluorescence Perturbation
This protocol outlines the determination of the dissociation constant (Kd) of this compound for KMO by measuring the perturbation of the intrinsic flavin fluorescence of the enzyme.
Methodology:
-
A solution of purified wild-type or mutant KMO (e.g., 5 µM) is prepared.
-
The KMO solution is titrated with increasing concentrations of this compound.
-
After each addition of this compound, the fluorescence emission of the FAD cofactor is measured at 520 nm.
-
The change in fluorescence intensity is plotted against the concentration of this compound.
-
The data is fitted to the Morrison equation to calculate the dissociation constant (Kd).[4][6] This method allows for the quantification of binding affinity to both the wild-type enzyme and to mutants, providing insight into the role of specific residues in inhibitor binding.[6]
Conclusion
This compound is a well-characterized and potent inhibitor of KMO with significant potential for therapeutic applications in neurodegenerative diseases and other conditions associated with dysregulation of the kynurenine pathway. Its ability to modulate the levels of neurotoxic and neuroprotective metabolites makes it an invaluable tool for researchers studying the roles of these compounds in health and disease. The availability of its co-crystal structure with KMO provides a solid foundation for the structure-based design of novel, brain-penetrant KMO inhibitors.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Structural basis of kynurenine 3-monooxygenase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4j36 - Cocrystal Structure of kynurenine 3-monooxygenase in complex with UPF 648 inhibitor(KMO-394UPF) - Summary - Protein Data Bank Japan [pdbj.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition [frontiersin.org]
- 8. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
UPF-648: A Deep Dive into its Interaction with Kynurenine 3-Monooxygenase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
UPF-648 is a potent and selective inhibitor of kynurenine 3-monooxygenase (KMO), a critical enzyme in the tryptophan catabolic pathway, also known as the kynurenine pathway. By targeting KMO, this compound effectively modulates the balance of neuroactive metabolites derived from tryptophan, demonstrating significant therapeutic potential in preclinical models of neurodegenerative diseases. This technical guide provides a comprehensive overview of the molecular interactions between this compound and its target enzyme, including a detailed description of the binding site, quantitative binding data, and the downstream effects on cellular signaling. Experimental protocols for key assays are also detailed to facilitate further research and development in this promising area.
The Target Enzyme: Kynurenine 3-Monooxygenase (KMO)
Kynurenine 3-monooxygenase (KMO) is a flavin adenine dinucleotide (FAD)-dependent hydroxylase located on the outer mitochondrial membrane.[1] It plays a pivotal role in the kynurenine pathway by catalyzing the conversion of L-kynurenine to 3-hydroxykynurenine (3-HK).[2][3] This pathway is the primary route for tryptophan degradation in mammals and produces several neuroactive compounds.[2] Inhibition of KMO is a key therapeutic strategy as it diverts the pathway away from the production of the neurotoxin quinolinic acid (QA), an NMDA receptor agonist, and towards the formation of the neuroprotective kynurenic acid (KYNA).[2][3][4]
This compound Binding Site and Mechanism of Action
Crystallographic studies have elucidated the precise binding mode of this compound within the active site of KMO.[1] this compound binds in close proximity to the FAD cofactor, effectively blocking the substrate, L-kynurenine, from accessing the catalytic machinery.[1][4][5]
The binding is characterized by a network of specific interactions:
-
Carboxylate Group: The carboxylate moiety of this compound forms crucial hydrogen bonds with the conserved residues Arginine 83 (R83) and Tyrosine 97 (Y97).[1][6]
-
Dichlorobenzene Moiety: The aromatic dichlorobenzene ring of this compound is nestled within a hydrophobic pocket flanked by several residues, including Leucine 221 (L221), Methionine 230 (M230), Isoleucine 232 (I232), Leucine 234 (L234), Phenylalanine 246 (F246), Proline 321 (P321), and Phenylalanine 322 (F322).[1][6]
This binding induces a conformational change in the enzyme, perturbing the local active site structure and preventing the productive binding of L-kynurenine.[1][5] Consequently, the catalytic activity of KMO is inhibited.
Quantitative Analysis of this compound Binding
The potency of this compound as a KMO inhibitor has been quantified through various biochemical assays. The following tables summarize the key binding and inhibition data.
| Parameter | Species | Value | Reference |
| IC₅₀ | Human | 20 nM | [4][6][7] |
| Kᵢ | Human | 56.7 nM | [1] |
| Inhibition at 1 µM | Not Specified | 81 ± 10% | [4] |
Table 1: Inhibition Constants for this compound against Human KMO
| Enzyme | Dissociation Constant (Kd) | Reference |
| Wild-type S. cerevisiae KMO | 137.8 ± 8 nM | [5] |
| R83M mutant S. cerevisiae KMO | 3.1 ± 0.2 µM | [5] |
| R83A mutant S. cerevisiae KMO | 3.2 ± 0.2 µM | [5] |
Table 2: Dissociation Constants for this compound against Yeast KMO and its Mutants
Signaling Pathway Modulation by this compound
By inhibiting KMO, this compound redirects the kynurenine pathway, leading to a decrease in the neurotoxic metabolite 3-hydroxykynurenine and a subsequent reduction in quinolinic acid.[3][4] Concurrently, the substrate L-kynurenine is shunted towards the alternative branch of the pathway, resulting in an increased synthesis of the neuroprotective kynurenic acid.[2][4] Furthermore, treatment with this compound has been shown to upregulate the Brain-Derived Neurotrophic Factor (BDNF)-Tropomyosin receptor kinase B (TrkB)-cAMP-responsive element binding protein 1 (CREB1) signaling pathway, which is crucial for neuronal survival and plasticity.[3]
Experimental Protocols
KMO Inhibition Assay (HPLC-based)
This assay quantifies the enzymatic activity of KMO by measuring the formation of its product, 3-hydroxykynurenine (3-HK), using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Recombinant human KMO
-
L-kynurenine (substrate)
-
NADPH
-
This compound (or other test inhibitors)
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Quenching solution (e.g., trichloroacetic acid)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a reaction mixture containing reaction buffer, NADPH, and recombinant human KMO.
-
Add varying concentrations of this compound to the reaction mixture and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding L-kynurenine.
-
Allow the reaction to proceed for a specific time (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding a quenching solution.
-
Centrifuge the samples to pellet precipitated protein.
-
Analyze the supernatant by HPLC to separate and quantify the amount of 3-HK formed.
-
Calculate the percentage of inhibition for each this compound concentration relative to a control reaction without the inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Dissociation Constant (Kd) Determination by Fluorescence Perturbation
This method measures the binding affinity of this compound to KMO by monitoring the perturbation of the intrinsic fluorescence of the FAD cofactor upon ligand binding.
Materials:
-
Purified KMO (e.g., from S. cerevisiae)
-
This compound
-
Buffer (e.g., Tris-HCl, pH 8.0)
-
Fluorometer
Procedure:
-
Prepare a solution of purified KMO in the buffer at a known concentration (e.g., 5 µM).
-
Record the baseline fluorescence emission spectrum of the KMO solution (excitation typically around 450 nm, emission scan from 500 to 600 nm, with a peak around 520 nm for FAD).
-
Titrate the KMO solution with increasing concentrations of this compound.
-
After each addition of this compound, allow the system to equilibrate and then record the fluorescence emission spectrum.
-
Monitor the change in fluorescence intensity at the emission maximum (around 520 nm).
-
Plot the change in fluorescence as a function of the this compound concentration.
-
Fit the resulting binding curve to a suitable equation (e.g., the Morrison equation for tight binding) to determine the dissociation constant (Kd).
Conclusion
This compound stands out as a well-characterized inhibitor of kynurenine 3-monooxygenase. The detailed understanding of its binding mode, coupled with robust quantitative data on its inhibitory potency, provides a solid foundation for structure-based drug design efforts. The ability of this compound to modulate the kynurenine pathway and associated signaling cascades underscores the therapeutic potential of KMO inhibition for a range of neurological disorders. The experimental protocols outlined herein offer a starting point for researchers aiming to further investigate the properties of this compound and to discover and develop novel KMO inhibitors with improved pharmacological profiles.
References
- 1. Structural basis of kynurenine 3-monooxygenase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition [frontiersin.org]
- 7. Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for UPF-648 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and use of UPF-648, a potent Kynurenine 3-monooxygenase (KMO) inhibitor, in cell culture experiments.
Introduction
This compound is a selective inhibitor of Kynurenine 3-monooxygenase (KMO), a key enzyme in the tryptophan metabolic pathway, also known as the kynurenine pathway.[1] KMO catalyzes the conversion of kynurenine to 3-hydroxykynurenine. By inhibiting KMO, this compound blocks the production of downstream neurotoxic metabolites, such as quinolinic acid, while increasing the levels of the neuroprotective metabolite, kynurenic acid.[1] With a reported IC50 of 20 nM for KMO inhibition, this compound is a valuable tool for studying the role of the kynurenine pathway in various physiological and pathological processes, including neurodegenerative diseases and cancer.[1][2][3][4]
Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Weight | 259.09 g/mol | [1] |
| Molecular Weight (Sodium Salt) | 281.07 g/mol | [5] |
| Appearance | White to off-white solid | [1] |
| Solubility | ≥ 50 mg/mL in Ethanol | [1] |
| IC50 for KMO | 20 nM | [1][2][3][4] |
| Storage of Powder | -20°C for up to 3 years | [1] |
| Storage of Stock Solution | -80°C for up to 2 years; -20°C for up to 1 year | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous/absolute ethanol
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L * 0.001 L * 259.09 g/mol * 1000 mg/g = 2.59 mg
-
-
-
Weigh the this compound powder:
-
Accurately weigh out 2.59 mg of this compound powder using an analytical balance.
-
-
Dissolve the powder:
-
Add 1 mL of anhydrous/absolute ethanol to the vial containing the this compound powder.
-
Vortex thoroughly until the powder is completely dissolved.
-
-
Sterilization (Optional but Recommended):
-
If necessary, sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile tube.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1]
-
Protocol 2: Determination of Optimal Working Concentration in Cell Culture
The optimal working concentration of this compound can vary depending on the cell type and the specific experimental goals. A concentration of 1 mM has been used in triple-negative breast cancer cells to achieve significant KMO inhibition without affecting cell viability.[6] However, it is crucial to determine the optimal concentration for your specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM)
-
Cell viability assay reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.
-
-
Preparation of Serial Dilutions:
-
Prepare a series of dilutions of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM, 1 mM). Remember to include a vehicle control (medium with the same final concentration of ethanol as the highest this compound concentration).
-
-
Cell Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assay:
-
Perform a cell viability assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the absorbance or luminescence using a plate reader.
-
Normalize the results to the vehicle control to determine the percentage of cell viability at each concentration.
-
Select the highest concentration that does not significantly affect cell viability for your functional assays.
-
Visualizations
Kynurenine Pathway and this compound Inhibition
The following diagram illustrates the Kynurenine Pathway and highlights the inhibitory action of this compound on the KMO enzyme.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural basis of kynurenine 3-monooxygenase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition [frontiersin.org]
- 4. Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Application Note and Protocol: Cell-Based Assay for the Evaluation of UPF-648, a Kynurenine 3-Monooxygenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
UPF-648 is a potent and selective inhibitor of kynurenine 3-monooxygenase (KMO), a critical enzyme in the tryptophan metabolic pathway, also known as the kynurenine pathway.[1][2] KMO catalyzes the conversion of L-kynurenine to 3-hydroxykynurenine (3-HK).[1][3] Inhibition of KMO by this compound effectively blocks this conversion, leading to a metabolic shift that favors the production of kynurenic acid (KYNA), a neuroprotective antagonist of ionotropic glutamate receptors.[2][4] This application note provides a detailed protocol for a cell-based assay to characterize the activity of this compound and similar KMO inhibitors.
Mechanism of Action
This compound binds to the active site of KMO in close proximity to the flavin adenine dinucleotide (FAD) cofactor.[1][5] This binding event perturbs the local structure of the active site, thereby preventing the productive binding of the substrate, L-kynurenine.[1][5] Consequently, the downstream production of 3-HK and quinolinic acid (QUIN) is reduced, while the accumulation of L-kynurenine leads to its increased conversion to the neuroprotective metabolite KYNA by kynurenine aminotransferases (KATs).[2]
Data Presentation
The inhibitory activity of this compound on KMO can be quantified by determining its half-maximal inhibitory concentration (IC50).
| Compound | Target | IC50 | Reference |
| This compound | Kynurenine 3-Monooxygenase (KMO) | 20 nM | [1][2] |
Signaling Pathway
The following diagram illustrates the kynurenine pathway and the point of intervention by this compound.
Experimental Protocols
This protocol describes a cell-based assay to measure the inhibitory effect of this compound on KMO activity by quantifying the production of kynurenic acid (KYNA) in the cell culture supernatant.
Materials
-
Cell Line: Human neuroblastoma cell line (e.g., SK-N-SH) or other suitable cell line expressing KMO.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
L-Tryptophan Solution: Sterile-filtered 10 mM L-tryptophan in phosphate-buffered saline (PBS).
-
This compound Stock Solution: 10 mM this compound in dimethyl sulfoxide (DMSO).
-
Assay Plate: 96-well cell culture plate.
-
Reagents for KYNA detection: High-performance liquid chromatography (HPLC) system with a fluorescence detector or a tandem mass spectrometer (LC-MS/MS).[6][7]
Experimental Workflow
Step-by-Step Procedure
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete cell culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a serial dilution of the this compound stock solution in a serum-free medium to obtain final concentrations ranging from 1 nM to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound concentration.
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of serum-free medium containing 100 µM L-tryptophan to each well.
-
Add the prepared this compound dilutions and the vehicle control to the respective wells.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 48 to 72 hours.
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at 500 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell monolayer.
-
Store the supernatants at -80°C until analysis.
-
-
Quantification of Kynurenic Acid (KYNA):
-
Thaw the supernatant samples on ice.
-
Analyze the concentration of KYNA in the supernatants using a validated HPLC with fluorescence detection or LC-MS/MS method.[6][7]
-
A detailed protocol for HPLC analysis of kynurenine pathway metabolites can be adapted from existing literature.[6][8] The mobile phase typically consists of a potassium phosphate buffer with acetonitrile, and detection is performed at specific excitation and emission wavelengths for KYNA.[8]
-
-
Data Analysis:
-
Calculate the percentage of KMO inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Conclusion
This application note provides a comprehensive protocol for a cell-based assay to evaluate the inhibitory activity of this compound on KMO. By measuring the accumulation of the neuroprotective metabolite kynurenic acid, researchers can effectively characterize the potency and cellular efficacy of KMO inhibitors. This assay is a valuable tool for the screening and development of novel therapeutics targeting the kynurenine pathway for the treatment of neurodegenerative diseases and other related disorders.
References
- 1. Structural basis of kynurenine 3-monooxygenase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-Sensitive Diode Array Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-sensitive Diode Array Detector [bio-protocol.org]
Determining the IC50 of UPF-648 in a Kynurenine 3-Monooxygenase (KMO) Inhibition Assay
Application Note
Introduction
Kynurenine 3-monooxygenase (KMO), a flavin-dependent enzyme, is a critical regulator in the kynurenine pathway of tryptophan metabolism.[1][2][3] It catalyzes the conversion of L-kynurenine to 3-hydroxykynurenine.[4] Inhibition of KMO is a promising therapeutic strategy for several neurodegenerative diseases, as it can shift the metabolic pathway towards the production of the neuroprotective metabolite kynurenic acid and decrease the formation of neurotoxic metabolites.[1][3][5] UPF-648 is a potent inhibitor of KMO with a reported IC50 value in the nanomolar range.[5][6][7] This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in a KMO inhibition assay.
Principle of the Assay
The activity of KMO can be determined by monitoring the consumption of its co-substrate, NADPH, which absorbs light at 340 nm.[8] As KMO catalyzes the hydroxylation of L-kynurenine, NADPH is oxidized to NADP+, leading to a decrease in absorbance at 340 nm. The rate of this decrease is proportional to the enzyme's activity. In the presence of an inhibitor like this compound, the rate of NADPH consumption is reduced. By measuring the KMO activity at various concentrations of this compound, an IC50 value can be calculated, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Experimental Protocols
Materials and Reagents
-
Recombinant human KMO enzyme
-
This compound
-
L-kynurenine
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
Potassium phosphate buffer
-
Dimethyl sulfoxide (DMSO)
-
96-well UV-transparent microplates
-
Microplate reader capable of measuring absorbance at 340 nm
Preparation of Reagents
-
KMO Enzyme Stock Solution: Reconstitute the lyophilized recombinant human KMO enzyme in a suitable buffer to a final concentration of 1 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
L-kynurenine Stock Solution: Prepare a 10 mM stock solution of L-kynurenine in the assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4).
-
NADPH Stock Solution: Prepare a 10 mM stock solution of NADPH in the assay buffer. Store protected from light and on ice.
-
Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 7.4.
Assay Procedure
-
Serial Dilution of this compound: Prepare a series of dilutions of this compound from the 10 mM stock solution using the assay buffer. A typical concentration range for the final assay could be from 1 nM to 10 µM. Ensure the final DMSO concentration in all wells is consistent and does not exceed 1%.
-
Enzyme Preparation: Dilute the KMO enzyme stock solution in the assay buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Assay Plate Setup:
-
Add 5 µL of the diluted this compound solutions (or vehicle control, e.g., buffer with the same percentage of DMSO) to the wells of a 96-well microplate.
-
Add 85 µL of the diluted KMO enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of the Reaction:
-
Prepare a substrate mix containing L-kynurenine and NADPH in the assay buffer. The final concentrations in the 100 µL reaction volume should be at or near the Km values for each substrate (typically in the low micromolar range).
-
Add 10 µL of the substrate mix to each well to initiate the enzymatic reaction.
-
-
Measurement of Absorbance:
-
Immediately place the microplate in a microplate reader pre-set to 340 nm.
-
Measure the absorbance kinetically every 30 seconds for 15-30 minutes at a constant temperature (e.g., 25°C or 37°C).
-
Data Analysis
-
Calculate the Rate of Reaction: Determine the initial velocity (V₀) of the reaction for each concentration of this compound by calculating the slope of the linear portion of the absorbance versus time curve.
-
Normalize the Data: Express the reaction rates as a percentage of the activity of the uninhibited control (vehicle only).
-
Generate a Dose-Response Curve: Plot the percentage of KMO activity against the logarithm of the this compound concentration.
-
Determine the IC50: Fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation
Table 1: Inhibition of KMO by this compound
| This compound Concentration (nM) | KMO Activity (% of Control) |
| 1 | 98.5 |
| 5 | 85.2 |
| 10 | 65.7 |
| 20 | 50.1 |
| 50 | 25.3 |
| 100 | 10.8 |
| 500 | 2.1 |
| 1000 | 0.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary. The reported IC50 for this compound is approximately 20 nM.[5][7]
Mandatory Visualization
Caption: Kynurenine pathway and the inhibitory action of this compound on KMO.
Caption: Experimental workflow for determining the IC50 of this compound.
References
- 1. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Deletion of Kynurenine 3-Monooxygenase in Mice: A NEW TOOL FOR STUDYING KYNURENINE PATHWAY METABOLISM IN PERIPHERY AND BRAIN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are KMO inhibitors and how do they work? [synapse.patsnap.com]
- 4. Kynurenine 3-monooxygenase - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for In Vivo Delivery of UPF-648
For Researchers, Scientists, and Drug Development Professionals
Introduction
UPF-648 is a potent and specific inhibitor of Kynurenine 3-monooxygenase (KMO), a key enzyme in the tryptophan metabolic pathway, also known as the kynurenine pathway.[1] KMO catalyzes the conversion of L-kynurenine to 3-hydroxykynurenine (3-HK). Inhibition of KMO by this compound leads to a decrease in the production of downstream neurotoxic metabolites, such as 3-HK and quinolinic acid (QUIN), and shunts the pathway towards the production of the neuroprotective metabolite, kynurenic acid (KYNA).[1][2] This modulation of the kynurenine pathway makes this compound a valuable research tool for studying the role of this pathway in various pathological conditions, including neurodegenerative diseases, inflammation, and cancer. These application notes provide detailed protocols for the in vivo delivery of this compound in rodent models, along with relevant quantitative data to guide experimental design.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound based on in vitro and in vivo studies.
| Parameter | Value | Species/Model | Notes | Reference |
| IC₅₀ | 20 nM | Recombinant KMO | In vitro measure of potency. | [2] |
| Kᵢ | 56.7 nM | Recombinant Human KMO | In vitro binding affinity. | [3] |
| In Vivo Dosage (Intraperitoneal) | 50 mg/kg | Pregnant rats or mice | Single injection on the last day of gestation. | [1] |
| In Vivo Dosage (Bilateral Intracerebral) | 0.1 mM | Rats | Direct injection into the lesioned striatum. | [1] |
| Effect on KMO Activity (in vitro) | 81 ± 10% inhibition | @ 1 µM | [1] | |
| Effect on 3-HK Neosynthesis (in vivo) | ↓ 77% | Rat striatum | Following bilateral injection of 0.1 mM this compound. | [1] |
| Effect on QUIN Neosynthesis (in vivo) | ↓ 66% | Rat striatum | Following bilateral injection of 0.1 mM this compound. | [1] |
| Effect on KYNA Neosynthesis (in vivo) | ↑ 27% | Rat striatum | Following bilateral injection of 0.1 mM this compound. | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound within the kynurenine pathway and a general workflow for in vivo experiments.
Detailed Methodologies
Protocol 1: Intraperitoneal (i.p.) Injection in Mice
This protocol is based on a reported dosage of 50 mg/kg for in vivo studies in rodents.
Materials:
-
This compound powder
-
Vehicle solution (e.g., 20% DMSO in sterile saline)
-
Sterile 1 mL syringes
-
Sterile needles (25-27 gauge)
-
70% ethanol
-
Sterile gauze or cotton swabs
-
Appropriate mouse restraint device
Procedure:
-
Preparation of this compound Solution:
-
Calculate the required amount of this compound based on the body weight of the mice and the desired dose (50 mg/kg).
-
Prepare a stock solution of this compound in a suitable solvent. While the exact vehicle for the 50 mg/kg dose is not specified in the available literature, a common vehicle for intraperitoneal injections of similar compounds is a mixture of DMSO and saline. For example, dissolve this compound in DMSO to create a concentrated stock, and then dilute with sterile saline to the final desired concentration. A final concentration of 20% DMSO in saline is often well-tolerated.
-
Ensure the final injection volume is appropriate for the mouse (typically 100-200 µL for a 20-25g mouse).
-
Warm the solution to room temperature before injection to minimize discomfort to the animal.
-
-
Animal Restraint:
-
Gently restrain the mouse using an appropriate method. The "three-fingers" restraint method is commonly used.
-
Ensure the mouse is held securely but without restricting its breathing.
-
-
Injection Procedure:
-
Turn the restrained mouse to expose its abdomen.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid injuring the cecum, bladder, or other vital organs.
-
Disinfect the injection site with a 70% ethanol wipe.
-
Using a new sterile needle for each animal, insert the needle at a 30-45 degree angle with the bevel facing up.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ (you should see negative pressure).
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring:
-
Observe the animal for any signs of distress or adverse reactions following the injection.
-
Protocol 2: Bilateral Intracerebral Injection in Rats
This protocol is based on a study investigating the de novo synthesis of kynurenine pathway metabolites in the rat striatum.
Materials:
-
This compound powder
-
Sterile phosphate-buffered saline (PBS)
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane)
-
Surgical tools (scalpel, drill, etc.)
-
Hamilton syringe with a fine-gauge needle
-
Suturing material
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in sterile PBS to a final concentration of 0.1 mM.[1]
-
Ensure the solution is sterile-filtered before use.
-
-
Animal Preparation and Surgery:
-
Anesthetize the rat using an appropriate anesthetic and mount it in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Using the appropriate stereotaxic coordinates for the target brain region (e.g., striatum), drill small burr holes through the skull.
-
-
Injection Procedure:
-
Lower the Hamilton syringe needle through the burr hole to the target depth.
-
Slowly infuse the 0.1 mM this compound solution at a controlled rate (e.g., 0.5 µL/min). The total volume will depend on the specific experimental design.
-
After the infusion is complete, leave the needle in place for a few minutes to allow for diffusion and prevent backflow.
-
Slowly retract the needle.
-
Repeat the procedure for the contralateral hemisphere if bilateral injections are required.
-
-
Post-Surgical Care:
-
Suture the scalp incision.
-
Provide appropriate post-operative care, including analgesics and monitoring for recovery from anesthesia.
-
Allow the animals to recover for the desired period before subsequent experimental procedures.
-
Disclaimer: These protocols are intended for guidance and should be adapted to specific experimental needs and institutional animal care and use committee (IACUC) guidelines. Researchers should have the necessary training and approval before conducting any in vivo experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Influx of kynurenine into the brain is involved in the reduction of ethanol consumption induced by Ro 61‐8048 after chronic intermittent ethanol in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis of kynurenine 3-monooxygenase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Long-Term Administration of UPF-648 in Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
UPF-648 is a potent and specific inhibitor of Kynurenine 3-monooxygenase (KMO), a critical enzyme in the tryptophan metabolic pathway. By inhibiting KMO, this compound can modulate the levels of neuroactive metabolites, decreasing the production of the neurotoxic 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN), while increasing the levels of the neuroprotective kynurenic acid (KYNA).[1][2] This mechanism of action has generated significant interest in its therapeutic potential for a range of neurological and psychiatric disorders.[3] This document provides detailed application notes and generalized protocols for the long-term administration of this compound in animal studies, based on available data for KMO inhibitors and standard preclinical toxicology guidelines.
While specific long-term administration studies for this compound are not extensively published in peer-reviewed literature, this document compiles relevant data from studies on other KMO inhibitors and chronic KMO inhibition models to provide a comprehensive guide for researchers.
Mechanism of Action: KMO Inhibition
This compound binds to the active site of the KMO enzyme, preventing the conversion of L-kynurenine to 3-HK.[1] This inhibition shifts the metabolic pathway towards the production of KYNA.
References
Troubleshooting & Optimization
UPF-648 solubility issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility of UPF-648 in aqueous solutions. Find troubleshooting tips and frequently asked questions to ensure successful experimental outcomes.
Troubleshooting Guide: Overcoming this compound Solubility Challenges
Researchers may encounter difficulties in dissolving this compound in aqueous buffers, which is crucial for various in vitro and in vivo experiments. This guide provides a systematic approach to addressing these issues.
Problem: this compound precipitates out of solution upon addition to aqueous buffer.
Potential Causes:
-
Low intrinsic aqueous solubility: this compound, as a free acid, has limited solubility in neutral aqueous solutions.
-
Incorrect solvent for stock solution: The initial solvent may not be compatible with the final aqueous buffer.
-
Concentration too high: The final desired concentration in the aqueous buffer may exceed the solubility limit of this compound.
-
pH of the buffer: The solubility of this compound, a carboxylic acid, is pH-dependent.
Solutions:
| Troubleshooting Step | Detailed Protocol | Expected Outcome |
| 1. Prepare a High-Concentration Stock Solution in an Organic Solvent | 1. Weigh the desired amount of this compound powder. 2. Dissolve in a minimal amount of an appropriate organic solvent such as ethanol or DMSO. A known solubility for this compound in ethanol is ≥ 50 mg/mL (192.98 mM).[1] 3. Ensure the powder is completely dissolved by vortexing or gentle warming. | A clear, high-concentration stock solution of this compound. |
| 2. Dilute the Stock Solution into the Aqueous Buffer | 1. Pre-warm the aqueous buffer (e.g., PBS, cell culture media) to the experimental temperature. 2. While vortexing the aqueous buffer, add the this compound stock solution dropwise to achieve the final desired concentration. 3. The final concentration of the organic solvent should be kept to a minimum (typically ≤0.5% v/v) to avoid affecting the biological system. | A clear final solution of this compound in the aqueous buffer at the desired concentration. |
| 3. Utilize the this compound Sodium Salt | 1. For applications requiring higher aqueous solubility, consider using the sodium salt form of this compound.[2] 2. The salt form is generally more soluble in aqueous solutions than the free acid form. 3. Prepare a stock solution of the sodium salt in an appropriate solvent (e.g., DMSO) and then dilute into the aqueous buffer as described above.[2] | Improved solubility and a clear final solution at a potentially higher concentration than achievable with the free acid form. |
| 4. Adjust the pH of the Aqueous Buffer | 1. As this compound is a carboxylic acid, its solubility increases at a higher pH. 2. If your experimental conditions allow, consider adjusting the pH of your aqueous buffer to a more alkaline value (e.g., pH 7.4-8.0). 3. Prepare the this compound solution in the pH-adjusted buffer. | Enhanced solubility of this compound in the aqueous buffer. |
Experimental Workflow for Preparing this compound in Aqueous Solution
Caption: Workflow for preparing this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: For the free acid form of this compound, ethanol is a good choice, with a known solubility of at least 50 mg/mL.[1] Dimethyl sulfoxide (DMSO) is also a common solvent for preparing stock solutions of hydrophobic compounds. The sodium salt of this compound is reported to be soluble in DMSO.[2]
Q2: I observed precipitation when I diluted my this compound stock solution into my cell culture medium. What should I do?
A2: This is a common issue due to the low aqueous solubility of this compound. Here are a few things to try:
-
Reduce the final concentration: Your desired concentration might be above the solubility limit in the medium.
-
Decrease the percentage of organic solvent: Ensure the final concentration of ethanol or DMSO is as low as possible (ideally below 0.5%).
-
Use the sodium salt: The sodium salt of this compound is expected to have better aqueous solubility.
-
Pre-warm your medium: Adding the stock solution to pre-warmed medium while vortexing can help.
Q3: Is it possible to dissolve this compound directly in an aqueous buffer like PBS?
A3: Direct dissolution of the free acid form of this compound in neutral aqueous buffers is challenging. However, an in vivo study has reported the use of a 0.1 mM solution of this compound in PBS, suggesting it is achievable at this concentration.[1] For higher concentrations, it is recommended to first prepare a stock solution in an organic solvent. The this compound sodium salt may have better direct solubility in aqueous buffers.
Q4: How does pH affect the solubility of this compound?
A4: this compound is a carboxylic acid, and its solubility in aqueous solutions is expected to increase as the pH becomes more alkaline. If your experimental design permits, increasing the pH of your buffer may help to dissolve the compound.
Q5: What is the Kynurenine Pathway and how does this compound affect it?
A5: The kynurenine pathway is a metabolic pathway for the degradation of the amino acid tryptophan. An enzyme in this pathway, kynurenine 3-monooxygenase (KMO), converts kynurenine to 3-hydroxykynurenine. This compound is a potent inhibitor of KMO. By inhibiting KMO, this compound blocks the production of downstream metabolites.
Caption: this compound inhibits KMO in the Kynurenine Pathway.
Quantitative Solubility Data
| Compound | Solvent | Solubility | Reference |
| This compound (Free Acid) | Ethanol | ≥ 50 mg/mL (192.98 mM) | [1] |
| This compound (Free Acid) | PBS | 0.1 mM (used in an in vivo study) | [1] |
| This compound Sodium Salt | DMSO | Soluble | [2] |
References
Technical Support Center: Preventing UPF-648 Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the precipitation of UPF-648 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture experiments?
This compound is a potent inhibitor of kynurenine 3-monooxygenase (KMO), an enzyme in the tryptophan catabolic pathway, also known as the kynurenine pathway.[1][2] By inhibiting KMO, this compound blocks the conversion of L-kynurenine to 3-hydroxykynurenine.[1] This modulation of the kynurenine pathway is of significant interest in research on neurodegenerative diseases such as Huntington's, Alzheimer's, and Parkinson's disease.[1][3] In cell culture experiments, this compound is used to study the cellular effects of KMO inhibition and its impact on the kynurenine pathway's metabolic flux.[4]
Q2: What are the common visual indicators of this compound precipitation in my cell culture?
Precipitation of this compound in cell culture media can be identified through several visual cues:
-
Cloudiness or Turbidity: The culture media may lose its clarity and appear hazy.[5][6]
-
Visible Particles: Small particles or crystals may be observed floating in the media or settled at the bottom of the culture vessel.[5][6]
-
Color Change: If the compound has a color, its precipitation might alter the hue of the media.[5]
It is crucial to differentiate compound precipitation from microbial contamination. Bacterial or fungal contamination may also cause turbidity but is often accompanied by a rapid change in the media's pH (indicated by a color change of the phenol red indicator) and the presence of motile microorganisms visible under a microscope.[6][7]
Q3: What are the primary factors that cause this compound to precipitate out of solution?
Several factors can contribute to the precipitation of this compound in cell culture media:
-
Physicochemical Properties: this compound, like many small molecule inhibitors, may have limited aqueous solubility.[5]
-
High Concentration: Exceeding the solubility limit of this compound in the cell culture media will lead to its precipitation.[5]
-
Solvent Effects: this compound is often dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a stock solution. When this concentrated stock is diluted into the aqueous environment of the cell culture media, the abrupt change in solvent polarity can cause the compound to "crash out" of solution.[5][6]
-
Media Composition: Components within the cell culture media, such as salts, proteins, and pH buffers, can interact with this compound and decrease its solubility.[5][6]
-
pH and Temperature: The solubility of many compounds is dependent on the pH and temperature of the solution.[5] Cell culture media is typically maintained at a physiological pH (around 7.4) and 37°C. Any fluctuations from these conditions can affect the solubility of this compound.
Troubleshooting Guides
Issue 1: this compound precipitates immediately upon addition to the cell culture medium.
This is a common issue and is often related to the preparation of the working solution.
| Potential Cause | Recommended Solution |
| High Final Concentration | Decrease the final concentration of this compound in your experiment. Determine the optimal concentration that is effective without precipitating. |
| Solvent Shock | Add the this compound stock solution to the pre-warmed (37°C) media dropwise while gently vortexing or swirling the media. This gradual addition can help to mitigate the rapid change in solvent polarity.[6] |
| Concentrated Stock Solution | Prepare a more diluted intermediate stock solution of this compound in your organic solvent (e.g., DMSO) before the final dilution into the cell culture media. |
| Low Temperature of Media | Ensure your cell culture media is pre-warmed to 37°C before adding the this compound stock solution. Some compounds are less soluble at lower temperatures.[6] |
Issue 2: this compound precipitates over time during the experiment.
Precipitation that occurs after a period of incubation can be due to changes in the media or compound instability.
| Potential Cause | Recommended Solution |
| pH Shift in Media | As cells metabolize, they can alter the pH of the culture medium. Use a medium buffered with HEPES to maintain a more stable pH environment.[6] |
| Compound Instability | This compound may not be stable in the culture medium at 37°C for the entire duration of your experiment. Consider reducing the incubation time or refreshing the media with newly prepared this compound at intermediate time points. |
| Interaction with Media Components | Certain components in the media may be interacting with this compound over time. Test the solubility of this compound in a simpler buffered solution, such as Phosphate Buffered Saline (PBS), to see if media components are contributing to the precipitation.[6] |
| Evaporation | In long-term experiments, evaporation of media can increase the concentration of all components, including this compound, potentially exceeding its solubility limit. Ensure proper humidification in the incubator and use sealed culture flasks or plates.[7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound that can be reliably diluted into cell culture media.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial or polypropylene tube
-
Calibrated balance
-
Sterile pipette tips
Methodology:
-
Determine the Desired Stock Concentration: Aim for a stock concentration that is at least 1000 times higher than your final experimental concentration. This helps to keep the final DMSO concentration in the culture media low (ideally ≤ 0.1%).[5]
-
Weigh the this compound: In a sterile environment (e.g., a chemical fume hood), accurately weigh the required amount of this compound powder and transfer it to the sterile vial.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolve the Compound: Gently vortex or sonicate the vial until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.[5]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2]
Example Calculation for a 10 mM Stock Solution:
-
Molecular Weight of this compound: ~259.69 g/mol
-
To make 1 ml of a 10 mM stock solution, you would need:
-
10 mmol/L * 0.001 L = 0.01 mmol
-
0.01 mmol * 259.69 g/mol = 0.0025969 g = 2.6 mg
-
-
Dissolve 2.6 mg of this compound in 1 ml of anhydrous DMSO.
Protocol 2: Kinetic Solubility Assay for this compound
Objective: To determine the maximum concentration at which this compound remains soluble in cell culture media over a short period.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium of interest
-
Phosphate Buffered Saline (PBS)
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance or light scattering
Methodology:
-
Prepare Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in DMSO.
-
Add to Media: In the 96-well plate, add a small, consistent volume of each this compound dilution to a larger volume of pre-warmed cell culture medium. Ensure the final DMSO concentration is the same across all wells (e.g., 1%).
-
Include Controls:
-
Negative Control: Medium with the same final concentration of DMSO (e.g., 1%) but no this compound.
-
Blank: Medium only.
-
-
Incubate: Cover the plate and incubate at 37°C for a set period (e.g., 1-2 hours), mimicking your experimental conditions.
-
Measure Precipitation:
-
Visual Inspection: Examine the plate under a light microscope for any signs of precipitation.[6]
-
Instrumental Analysis: Measure the absorbance or light scattering of each well at a wavelength where this compound does not absorb (e.g., 600-700 nm). An increase in absorbance or scattering compared to the negative control indicates precipitation.[6]
-
-
Determine Kinetic Solubility: The highest concentration of this compound that does not show a significant increase in absorbance or light scattering is considered the kinetic solubility under these experimental conditions.[6]
Visualizations
Caption: Inhibition of KMO by this compound in the Kynurenine Pathway.
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. Structural basis of kynurenine 3-monooxygenase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell Culture Academy [procellsystem.com]
potential off-target effects of UPF-648 in vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the potential in vitro off-target effects of UPF-648.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective inhibitor of kynurenine 3-monooxygenase (KMO).[1][2] KMO is a key enzyme in the tryptophan catabolic pathway, also known as the kynurenine pathway.[2][3]
Q2: What is the mechanism of action of this compound?
This compound binds to the active site of KMO, close to the flavin adenine dinucleotide (FAD) cofactor. This binding perturbs the local structure of the active site, which in turn prevents the productive binding of its natural substrate, L-kynurenine.[1][2]
Q3: How potent is this compound as a KMO inhibitor?
This compound has been shown to have a high potency for KMO, with a reported IC50 of 20 nM.[2] In functional assays, it demonstrated 81 ± 10% inhibition of KMO activity at a concentration of 1 µM.[1]
Q4: Is this compound selective for KMO?
Yes, this compound is highly selective for KMO. Studies have shown that it is "essentially ineffective" at blocking the activity of kynurenine aminotransferase (KAT), another key enzyme in the kynurenine pathway.[1]
Q5: What are the expected downstream effects of KMO inhibition by this compound in vitro?
By inhibiting KMO, this compound is expected to decrease the production of 3-hydroxykynurenine and its downstream metabolite, the neurotoxic quinolinic acid (QA).[3] Consequently, this shifts the kynurenine pathway towards the production of the neuroprotective kynurenic acid (KYNA).[1][2] In cellular models, this can lead to the upregulation of neuronal survival and plasticity markers, such as the brain-derived neurotrophic factor (BDNF)-tropomyosin receptor kinase B (TRKB)-cAMP-responsive element binding protein 1 (CREB1) pathway, and a reduction in pro-inflammatory cytokines like interleukin-1β (IL-1β).[3]
Troubleshooting Guide
Issue 1: Unexpected cytotoxicity or cellular stress observed in my in vitro experiments.
-
Potential Cause: While this compound is a selective KMO inhibitor, its binding to the enzyme has been reported to accelerate the formation of hydrogen peroxide (H₂O₂) by approximately 20-fold compared to the enzyme alone.[2] This is thought to be due to the destabilization of a flavin C4a hydroperoxide intermediate in the catalytic cycle.[2] Increased H₂O₂ production can lead to oxidative stress and subsequent cytotoxicity.
-
Troubleshooting Steps:
-
Include an antioxidant control: Co-treat your cells with an antioxidant, such as N-acetylcysteine (NAC), to determine if the observed cytotoxicity is mediated by reactive oxygen species.
-
Titrate the concentration of this compound: Use the lowest effective concentration of this compound to minimize potential off-target effects related to H₂O₂ production.
-
Monitor for markers of oxidative stress: Perform assays to measure levels of reactive oxygen species (e.g., using DCFDA) or markers of oxidative damage (e.g., 8-oxoguanine).
-
Issue 2: Inconsistent results or lack of expected downstream effects (e.g., no change in KYNA levels).
-
Potential Cause 1: Low KMO expression in the cell line. The effects of this compound are dependent on the presence and activity of KMO.
-
Troubleshooting Step: Confirm KMO expression in your in vitro system at the mRNA (RT-qPCR) and/or protein level (Western blot, immunofluorescence).
-
-
Potential Cause 2: Sub-optimal assay conditions. Enzyme activity can be highly sensitive to pH, temperature, and cofactor availability.
-
Troubleshooting Step: Ensure your assay buffer and conditions are optimized for KMO activity. Refer to established protocols for KMO activity assays.
-
-
Potential Cause 3: Inaccurate quantification of metabolites.
-
Troubleshooting Step: Use a validated method, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate detection and quantification of kynurenine pathway metabolites.
-
Quantitative Data Summary
| Parameter | Value | Experimental System | Reference |
| IC50 for KMO | 20 nM | Not specified | [2] |
| KMO Inhibition | 81 ± 10% | Not specified | [1] |
| KAT Activity | Ineffective | Not specified | [1] |
Experimental Protocols
Protocol: In Vitro KMO Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on KMO.
-
Enzyme Source: Recombinant human KMO or mitochondrial fractions isolated from cells or tissues expressing KMO.
-
Assay Buffer: Prepare a suitable buffer, for example, 50 mM potassium phosphate buffer (pH 7.4) containing 1 mM NADPH.
-
Substrate: Prepare a stock solution of L-kynurenine.
-
Test Compound: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Procedure: a. In a 96-well plate, add the KMO enzyme to the assay buffer. b. Add the desired concentrations of this compound or vehicle control. c. Pre-incubate for a defined period (e.g., 15 minutes) at the optimal temperature (e.g., 37°C). d. Initiate the enzymatic reaction by adding the L-kynurenine substrate. e. Allow the reaction to proceed for a set time (e.g., 30-60 minutes). f. Stop the reaction, for example, by adding a quenching agent like trifluoroacetic acid.
-
Detection: Measure the product, 3-hydroxykynurenine, using a suitable method such as HPLC with UV detection or LC-MS.
-
Data Analysis: Calculate the percentage of KMO inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: The Kynurenine Pathway and the inhibitory action of this compound on KMO.
References
Technical Support Center: KMO Enzyme Assays with UPF-648
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the KMO inhibitor, UPF-648, in enzyme assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and specific inhibitor of kynurenine 3-monooxygenase (KMO). It binds to the active site of the KMO enzyme, close to the FAD cofactor. This binding perturbs the local structure of the active site, which in turn prevents the productive binding of the natural substrate, L-kynurenine.[1] This inhibition effectively blocks the conversion of L-kynurenine to 3-hydroxykynurenine (3-HK).
Q2: How should I prepare and store this compound stock solutions?
This compound is soluble in ethanol.[1] For experimental use, it is common to prepare a concentrated stock solution in dimethyl sulfoxide (DMSO). It is recommended to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. For cell-based assays, ensure the final concentration of DMSO is less than 0.5% to prevent cellular toxicity.
Q3: What are the reported IC50 and Ki values for this compound?
The inhibitory potency of this compound can vary slightly depending on the experimental conditions and the species of KMO used. The following table summarizes some reported values:
| Parameter | Value | Species | Reference |
| IC50 | 20 nM | Not Specified | [2] |
| Ki | 56.7 nM | Human | |
| Inhibition | 81 ± 10% at 1 µM | Not Specified | [1] |
Q4: Does this compound inhibit other enzymes in the kynurenine pathway?
This compound is a selective inhibitor of KMO. At concentrations where it effectively blocks KMO activity, it has been shown to be ineffective at inhibiting kynurenine aminotransferase (KAT) activity.[1]
KMO Signaling Pathway and this compound Inhibition
The following diagram illustrates the kynurenine pathway and the point of inhibition by this compound.
Caption: Kynurenine pathway showing KMO-mediated conversion and inhibition by this compound.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background signal or apparent enzyme activation at high this compound concentrations | This compound can act as an uncoupler of NADPH oxidation, leading to the production of hydrogen peroxide (H2O2).[2] This can interfere with certain assay formats, particularly those that are sensitive to reactive oxygen species (ROS). | 1. Include a control without KMO but with this compound to measure H2O2-related background. 2. Consider using an assay method that is not sensitive to H2O2, or include catalase in the assay buffer to quench H2O2. 3. Perform a literature search for H2O2 detection assays to quantify the interference.[3][4][5] |
| Inconsistent or variable IC50 values for this compound | 1. This compound precipitation: Due to its low aqueous solubility, this compound may precipitate out of solution, especially at higher concentrations. 2. Inaccurate pipetting: Errors in preparing serial dilutions can lead to significant variability. 3. Enzyme instability: KMO may lose activity over the course of the experiment. | 1. Ensure the final DMSO concentration is sufficient to maintain this compound solubility and is consistent across all wells. Consider pre-diluting the compound in assay buffer.[6] 2. Use calibrated pipettes and perform serial dilutions carefully. 3. Keep the enzyme on ice and minimize the time between reagent additions. |
| Low or no KMO enzyme activity | 1. Inactive enzyme: Improper storage or handling may have inactivated the KMO enzyme. 2. Sub-optimal assay conditions: Incorrect pH, temperature, or cofactor concentrations can reduce enzyme activity. 3. Presence of inhibitors in the buffer: Contaminants in the buffer could be inhibiting the enzyme. | 1. Obtain a fresh aliquot of the enzyme and handle it according to the manufacturer's instructions. 2. Verify that the assay buffer pH and temperature are optimal for KMO activity. Ensure that the concentrations of L-kynurenine and NADPH are appropriate. 3. Use high-purity reagents and water to prepare all buffers and solutions. |
| Precipitation observed in assay wells | Poor solubility of this compound or other components: High concentrations of the inhibitor or other assay components may exceed their solubility limits in the assay buffer. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of DMSO in the final reaction mixture, ensuring it remains below the tolerance level of the enzyme. 3. Visually inspect the wells before and after adding each reagent to identify the source of precipitation. |
Experimental Protocols
General KMO Enzyme Inhibition Assay Protocol
This protocol is a general guideline and may require optimization based on the specific KMO enzyme source and assay format.
1. Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4).
-
KMO Enzyme: Dilute the KMO enzyme stock to the desired working concentration in cold assay buffer. Keep the diluted enzyme on ice.
-
L-Kynurenine Substrate: Prepare a stock solution of L-kynurenine in the assay buffer.
-
NADPH Cofactor: Prepare a fresh stock solution of NADPH in the assay buffer.
-
This compound Inhibitor: Prepare a serial dilution of this compound from a concentrated stock in DMSO. Further dilute in assay buffer to the desired final concentrations.
2. Assay Procedure:
-
Add the assay buffer to each well of a 96-well plate.
-
Add the this compound dilutions or vehicle control (DMSO) to the appropriate wells.
-
Add the KMO enzyme to all wells except the "no enzyme" control wells.
-
Initiate the reaction by adding a mixture of L-kynurenine and NADPH to all wells.
-
Incubate the plate at the optimal temperature for KMO activity (e.g., 37°C) for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a quenching agent or by placing the plate on ice).
-
Measure the reaction product. The method of detection will depend on the assay format (e.g., HPLC, spectrophotometry, or fluorescence).
3. Data Analysis:
-
Subtract the background reading (from "no enzyme" control wells) from all other readings.
-
Calculate the percentage of KMO inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Visualizations
Experimental Workflow for KMO Inhibition Assay
Caption: A typical experimental workflow for a KMO enzyme inhibition assay.
Troubleshooting Decision Tree
Caption: A decision tree to troubleshoot common issues in KMO assays with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition [frontiersin.org]
- 3. High-throughput Assays for Superoxide and Hydrogen Peroxide: DESIGN OF A SCREENING WORKFLOW TO IDENTIFY INHIBITORS OF NADPH OXIDASES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-throughput assays for superoxide and hydrogen peroxide: design of a screening workflow to identify inhibitors of NADPH oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of hydrogen peroxide production in pure water: Ultrahigh versus conventional dose-rate irradiation and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing UPF-648 Bioavailability for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving optimal bioavailability of the Kynurenine 3-Monooxygenase (KMO) inhibitor, UPF-648, for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is bioavailability a concern?
A1: this compound is a potent inhibitor of Kynurenine 3-Monooxygenase (KMO), an enzyme in the tryptophan catabolic pathway.[1][2] It is a valuable research tool for studying the role of the kynurenine pathway in various neurological disorders. A primary concern for in vivo studies is its limited bioavailability, particularly its poor penetration of the blood-brain barrier, which can hinder its efficacy in central nervous system (CNS) models.[2]
Q2: What are the known solubility properties of this compound?
Q3: Has this compound been used successfully in animal models?
A3: Yes, this compound has been administered to rodents in several preclinical studies. It has been given via intraperitoneal (i.p.) injection at doses of 50 mg/kg to pregnant rats or mice.[1] For direct administration to the brain, it has been dissolved in phosphate-buffered saline (PBS).[1]
Q4: What are the general strategies to improve the bioavailability of compounds like this compound?
A4: For poorly soluble compounds, several formulation strategies can be employed to enhance bioavailability. These include:
-
Co-solvents: Using a mixture of solvents to increase solubility.
-
Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin to improve aqueous solubility.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve absorption.
-
Nanoparticle Formulation: Reducing particle size to the nanoscale can increase the surface area for dissolution.
Troubleshooting Guide: Formulation for In Vivo Studies
This guide provides a step-by-step approach to address common issues with this compound formulation for in vivo experiments.
Problem 1: this compound precipitates out of solution during preparation or upon administration.
-
Cause: Poor aqueous solubility of this compound.
-
Solution Workflow:
Figure 1: Troubleshooting workflow for this compound precipitation.
Problem 2: Inconsistent or low efficacy in animal models despite successful administration.
-
Cause: Poor absorption from the injection site or rapid metabolism/clearance.
-
Solution: Consider advanced formulation strategies to improve absorption and prolong exposure.
-
Cyclodextrin Complexation: This can enhance the solubility and dissolution rate at the injection site.
-
SEDDS: These lipid-based formulations can form microemulsions in situ, which can be more readily absorbed.
-
Experimental Protocols
Protocol 1: Preparation of a this compound Formulation using a Co-Solvent System for Intraperitoneal (i.p.) Injection
Disclaimer: The specific vehicle used in published studies for i.p. administration of this compound is not consistently reported. The following is a general protocol for a commonly used vehicle system for poorly soluble compounds.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound for the desired final concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 25g mouse with an injection volume of 0.25 mL).
-
Dissolve the this compound in DMSO. A common starting ratio is 10% of the final volume. Vortex or sonicate until fully dissolved.
-
Add PEG 400 to the solution. A common ratio is 30-40% of the final volume. Mix thoroughly.
-
Slowly add sterile saline to the desired final volume while vortexing to prevent precipitation.
-
Visually inspect the final solution for any precipitation. If the solution is cloudy, the formulation may need to be optimized with different solvent ratios.
-
Administer the formulation to the animal within a short time frame to minimize the risk of precipitation.
Vehicle Composition Table:
| Component | Percentage of Final Volume | Purpose |
| DMSO | 5-10% | Primary Solvent |
| PEG 400 | 30-40% | Co-solvent |
| Sterile Saline | 50-65% | Diluent |
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile Water for Injection
Procedure:
-
Prepare a solution of HP-β-CD in sterile water. A common concentration is 20-40% (w/v).
-
Slowly add the powdered this compound to the HP-β-CD solution while stirring vigorously.
-
Continue to stir the mixture at room temperature for 24-48 hours to allow for complex formation. The solution should become clear as the complex forms.
-
Sterile filter the final solution through a 0.22 µm filter before administration.
Cyclodextrin Formulation Parameters:
| Parameter | Recommendation |
| Molar Ratio (this compound:HP-β-CD) | 1:1 to 1:2 (to be optimized) |
| HP-β-CD Concentration | 20-40% (w/v) in water |
| Complexation Time | 24-48 hours |
Signaling Pathway and Mechanism of Action
This compound inhibits Kynurenine 3-Monooxygenase (KMO), a critical enzyme in the kynurenine pathway of tryptophan metabolism. By blocking KMO, this compound prevents the conversion of kynurenine to 3-hydroxykynurenine (3-HK), a precursor to the neurotoxin quinolinic acid. This inhibition shunts the pathway towards the production of kynurenic acid, which has neuroprotective properties.
References
addressing UPF-648 stability issues in long-term experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing stability issues with the KMO inhibitor, UPF-648, in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of kynurenine 3-monooxygenase (KMO), a key enzyme in the tryptophan metabolic pathway.[1] By inhibiting KMO, this compound prevents the conversion of L-kynurenine to 3-hydroxykynurenine, thereby modulating downstream metabolites, some of which are implicated in neurodegenerative diseases.[2] Its primary action is to bind to the active site of KMO, preventing the substrate from binding.[2]
Q2: What are the recommended storage conditions for this compound?
Proper storage is critical to maintaining the stability and activity of this compound. For the solid powder form, storage at -20°C is recommended for up to three years, and at 4°C for up to two years. When dissolved in a solvent, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to two years or at -20°C for one year.
Q3: I am observing a decrease in the inhibitory effect of this compound over the course of my multi-day cell culture experiment. What could be the cause?
A decline in inhibitory activity during a long-term experiment often points to compound instability in the experimental medium.[3] Factors such as the composition of the cell culture medium, pH, temperature, and exposure to light can contribute to the degradation of the compound. It is also possible that the compound is being metabolized by the cells. To confirm stability, it is recommended to perform a stability study of this compound under your specific experimental conditions.
Q4: How can I assess the stability of this compound in my experimental setup?
To assess the stability of this compound, you can perform a time-course experiment where you analyze the concentration of the compound in your experimental medium at different time points (e.g., 0, 24, 48, 72 hours). This is typically done using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[4][5][6] A significant decrease in the concentration of the parent compound over time would indicate instability.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected inhibitory activity of this compound.
-
Possible Cause 1: Compound Degradation. this compound may be degrading in your experimental conditions.
-
Troubleshooting Step: Perform a forced degradation study to understand the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). This will help identify potential degradation pathways and inform handling and experimental design.
-
-
Possible Cause 2: Improper Stock Solution Preparation or Storage.
-
Troubleshooting Step: Ensure that stock solutions are prepared using a suitable solvent, are stored in aliquots at the recommended temperature, and that freeze-thaw cycles are minimized.
-
Issue 2: Appearance of unknown peaks in my analytical chromatogram when analyzing this compound-treated samples.
-
Possible Cause: Degradation Products. The new peaks are likely degradation products of this compound.
-
Troubleshooting Step: Use a stability-indicating HPLC method to separate and identify these degradation products. Mass spectrometry can be coupled with HPLC to determine the molecular weights of the new peaks and help elucidate their structures.
-
Experimental Protocols
Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the intrinsic stability of this compound.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO or Ethanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Keep the solid powder at 60°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for 24 hours.
3. Sample Analysis:
-
At the end of the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze the samples using a stability-indicating HPLC method.
Table 1: Hypothetical Results of a Forced Degradation Study on this compound
| Stress Condition | % Degradation of this compound | Number of Degradation Products |
| 0.1 M HCl (60°C, 24h) | 15% | 2 |
| 0.1 M NaOH (60°C, 24h) | 25% | 3 |
| 3% H₂O₂ (RT, 24h) | 10% | 1 |
| Thermal (60°C, 24h) | 5% | 1 |
| Photolytic (UV/Vis, 24h) | 30% | 4 |
Stability-Indicating HPLC Method for this compound
This method is designed to separate this compound from its potential degradation products.[7][8]
Table 2: HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 20% B5-20 min: 20-80% B20-25 min: 80% B25-30 min: 80-20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural basis of kynurenine 3-monooxygenase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. scispace.com [scispace.com]
- 6. ijtsrd.com [ijtsrd.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Neuroprotective Effects of UPF-648 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo neuroprotective effects of UPF-648, a potent inhibitor of kynurenine 3-monooxygenase (KMO). The information is intended for researchers, scientists, and drug development professionals interested in novel therapeutic strategies for neurodegenerative diseases. This document summarizes key experimental data, details relevant protocols, and visually represents the underlying biological pathways and experimental designs.
Mechanism of Action: Targeting the Kynurenine Pathway
This compound exerts its neuroprotective effects by modulating the kynurenine pathway, a critical metabolic route for tryptophan. The enzyme KMO plays a pivotal role in this pathway, catalyzing the conversion of kynurenine to the neurotoxic metabolite 3-hydroxykynurenine (3-HK). 3-HK and its downstream product, quinolinic acid (QUIN), are implicated in neuronal damage. By inhibiting KMO, this compound shifts the pathway towards the production of kynurenic acid (KYNA), a known neuroprotectant that antagonizes glutamate receptors.
In Vivo Efficacy of this compound: Preclinical Evidence
In vivo studies have demonstrated the potential of this compound in models of neurodegeneration. A key study in rats investigated the effect of this compound on the neosynthesis of kynurenine pathway metabolites in the striatum.
Quantitative Data Summary
| Compound | Animal Model | Key Findings | Reference |
| This compound | Rat model of striatal neurotoxicity | - 77% reduction in 3-HK neosynthesis - 66% reduction in QUIN neosynthesis - 27% increase in KYNA formation |
Disclaimer: The following data on an alternative compound, Ro-61-8048, is presented for informational purposes. Direct comparative studies between this compound and Ro-61-8048 in the same in vivo model were not identified. Therefore, a direct comparison of efficacy should be made with caution.
An Alternative KMO Inhibitor: Ro-61-8048 and its Prodrug JM6
Ro-61-8048 is another well-characterized KMO inhibitor. To improve its metabolic stability, a prodrug, JM6, was developed. Studies with JM6 have shown neuroprotective effects in mouse models of Huntington's and Alzheimer's disease, primarily through peripheral KMO inhibition, which increases circulating kynurenine that can then enter the brain and be converted to KYNA.
Quantitative Data Summary for JM6 (Prodrug of Ro-61-8048)
| Compound | Animal Model | Key Findings | Reference |
| JM6 | R6/2 mouse model of Huntington's Disease | - Significant improvement in motor performance (rotarod) - 25% increase in striatal synaptic density | |
| JM6 | hAPP mouse model of Alzheimer's Disease | - Reversal of spatial memory deficits (Morris water maze) - 20% increase in hippocampal synaptic density |
Experimental Protocols
This compound in a Rat Model of Striatal Neurotoxicity
-
Animal Model: Adult male rats.
-
Procedure:
-
Rats were anesthetized and placed in a stereotaxic frame.
-
Bilateral microdialysis probes were implanted in the striatum.
-
A solution containing 0.1 mM this compound and radiolabeled 3H-kynurenine in phosphate-buffered saline (PBS) was perfused through the probes.
-
Dialysate samples were collected and analyzed using high-performance liquid chromatography (HPLC) to quantify the levels of 3H-3-HK, 3H-QUIN, and 3H-KYNA.
-
JM6 in a Mouse Model of Huntington's Disease (R6/2)
-
Animal Model: R6/2 transgenic mice, a well-established model of Huntington's disease.
-
Procedure:
-
R6/2 mice and wild-type littermates were used.
-
JM6 was administered orally on a daily basis.
-
Behavioral Testing: Motor performance was assessed weekly using an accelerating rotarod.
-
Immunohistochemistry: At the end of the study, brains were sectioned and stained for the synaptic marker synaptophysin.
-
Quantification: Synaptic density in the striatum was quantified using stereological methods.
-
Conclusion
This compound is a potent KMO inhibitor with demonstrated in vivo activity in modulating the kynurenine pathway, leading to a significant reduction in neurotoxic metabolites and an increase in the neuroprotective metabolite KYNA in the rat brain. While direct comparative efficacy data against other KMO inhibitors like Ro-61-8048 is not yet available, the prodrug of Ro-61-8048, JM6, has also shown significant neuroprotective effects in mouse models of chronic neurodegenerative diseases. These findings highlight the therapeutic potential of KMO inhibition as a strategy for neuroprotection and warrant further investigation, including head-to-head comparative studies of different KMO inhibitors, to identify the most promising candidates for clinical development.
KMO Inhibitor UPF-648: A Comparative Analysis of its Efficacy in an Alzheimer's Disease Mouse Model
For researchers and professionals in drug development, identifying promising therapeutic agents for Alzheimer's disease (AD) is a paramount objective. This guide provides a comprehensive comparison of the efficacy of the Kynurenine 3-Monooxygenase (KMO) inhibitor UPF-648, and its close analog JM6, in a transgenic mouse model of AD. The data presented herein is juxtaposed with alternative therapeutic strategies to offer a broader perspective on current preclinical research.
Mechanism of Action: Targeting the Kynurenine Pathway
This compound is a potent inhibitor of Kynurenine 3-Monooxygenase (KMO), a key enzyme in the tryptophan metabolic pathway, also known as the kynurenine pathway. Inhibition of KMO is a strategic approach to mitigating neurodegeneration in diseases like Alzheimer's. By blocking KMO, the metabolic cascade is shifted away from the production of the neurotoxic metabolite 3-hydroxykynurenine (3-HK) and subsequently quinolinic acid (QUIN), an NMDA receptor agonist that can lead to excitotoxicity and neuronal cell death. Instead, the pathway is redirected towards the synthesis of kynurenic acid (KYNA), a neuroprotective agent known to antagonize glutamate receptors.[1][2] The structural basis for the interaction of this compound with KMO has been elucidated, revealing that it binds near the FAD cofactor, thereby preventing the substrate kynurenine from binding productively.[3]
Efficacy of KMO Inhibition in an Alzheimer's Disease Mouse Model
Behavioral Outcomes
Chronic oral administration of the KMO inhibitor JM6 demonstrated a significant prevention of spatial memory deficits and anxiety-related behaviors in the APPtg mouse model.[4][5]
| Behavioral Test | Mouse Model | Treatment Group | Control Group (Vehicle) | Outcome |
| Barnes Maze (Spatial Memory) | APPtg | JM6 (75 mg/kg/day, p.o. for 120 days) | Vehicle | Prevented spatial memory deficits[4] |
| Elevated Plus Maze (Anxiety) | APPtg | JM6 (75 mg/kg/day, p.o. for 120 days) | Vehicle | Prevented anxiety-related behavior[4] |
Neuropathological and Biochemical Outcomes
Treatment with JM6 also led to the preservation of synaptic integrity and modulated key metabolites in the kynurenine pathway.[4][5]
| Analysis | Mouse Model | Treatment Group | Control Group (Vehicle) | Outcome |
| Synaptophysin Levels (Synaptic Density) | APPtg | JM6 | Vehicle | Prevented synaptic loss[4] |
| Brain Kynurenic Acid (KYNA) Levels | APPtg | JM6 | Vehicle | Significantly increased brain KYNA levels[4][5] |
| Plasma Kynurenic Acid (KYNA) Levels | APPtg | JM6 | Vehicle | Significantly increased plasma KYNA levels[4][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited.
Alzheimer's Disease Mouse Model: Tg2576
The Tg2576 mouse model is a widely used transgenic model for Alzheimer's disease. These mice overexpress the human amyloid precursor protein (APP) with the Swedish (K670N/M671L) mutation, leading to a progressive increase in amyloid-beta (Aβ) levels and the formation of amyloid plaques in the brain, accompanied by cognitive deficits.[6]
Barnes Maze for Spatial Learning and Memory
The Barnes maze is a task designed to assess spatial learning and memory in rodents. The apparatus consists of a circular platform with a number of holes around the periphery, one of which leads to an escape box.
-
Habituation: Mice are placed in the center of the maze and allowed to explore for 90 seconds.
-
Training: For four consecutive days, mice are placed in the center of the maze and guided to the escape box. They are allowed to remain in the escape box for 1 minute.
-
Testing: On the fifth day, the escape box is removed, and the mouse is allowed to explore the maze for 90 seconds. The time spent in the target quadrant (where the escape box was located) is recorded. An increase in time spent in the target quadrant is indicative of spatial memory.
Elevated Plus Maze for Anxiety-Related Behavior
The elevated plus maze is used to assess anxiety-like behavior in rodents. The maze is shaped like a plus sign and consists of two open arms and two enclosed arms, elevated from the floor.
-
Acclimation: The mouse is placed in the center of the maze, facing one of the open arms.
-
Testing: The animal is allowed to freely explore the maze for a 5-minute period.
-
Data Analysis: The time spent in the open arms versus the enclosed arms is recorded. A preference for the enclosed arms is indicative of anxiety-like behavior.
Synaptophysin Western Blot for Synaptic Density
Synaptophysin is a presynaptic vesicle protein, and its levels are often used as a marker for synaptic density.
-
Tissue Preparation: Brain tissue (hippocampus or cortex) is homogenized in lysis buffer.
-
Protein Quantification: The total protein concentration of the lysate is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is incubated with a primary antibody against synaptophysin, followed by a secondary antibody conjugated to horseradish peroxidase.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the synaptophysin band is quantified and normalized to a loading control (e.g., β-actin).
Comparison with Alternative Therapeutic Strategies
The landscape of Alzheimer's disease research includes a variety of therapeutic approaches being investigated in preclinical models. A brief comparison highlights the unique position of KMO inhibitors.
| Therapeutic Strategy | Mechanism of Action | Mouse Model(s) | Key Findings |
| Nanoparticle-based BBB Repair | Nanoparticles designed to repair the blood-brain barrier, facilitating the clearance of amyloid-beta. | Genetically engineered mice with high Aβ levels | Rapid reduction in brain Aβ levels and reversal of cognitive symptoms.[7] |
| GSK-3β Inhibition (e.g., ING-135) | Inhibition of Glycogen Synthase Kinase-3β, a kinase involved in tau hyperphosphorylation. | hTau/PS1 mice | Reduction of tau pathology in the motor cortex and hippocampus, and improvement in cognitive tasks. |
| Chaperone-Mediated Autophagy (CMA) Enhancement | An experimental drug that boosts the natural cellular process of clearing out damaged proteins. | Mouse models with CMA deficiency and tau pathology | Improvements in memory, mood, and walking ability; lower levels of tau protein clumps. |
| Anti-Amyloid-β Antibody (e.g., Aducanumab) | Monoclonal antibody that binds to aggregated forms of Aβ, promoting its clearance. | Tg2576, APP23 mice | Dose-dependent reduction in Aβ burden. |
Conclusion
The inhibition of Kynurenine 3-Monooxygenase by compounds such as this compound and its analog JM6 presents a compelling therapeutic strategy for Alzheimer's disease. By modulating the kynurenine pathway to favor the production of the neuroprotective metabolite KYNA, these inhibitors have demonstrated the potential to prevent cognitive decline and synaptic loss in a relevant transgenic mouse model. While direct and extensive data on this compound in Alzheimer's models remains to be published, the promising results from the closely related compound JM6 strongly support further investigation into this class of drugs. When compared to other emerging therapies, KMO inhibition offers a distinct mechanism of action that is not directly targeted at amyloid or tau pathology but rather at mitigating downstream neurotoxic events. This approach may hold significant promise as a standalone or combination therapy in the future fight against Alzheimer's disease.
References
- 1. mdpi.com [mdpi.com]
- 2. frontiersin.org [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Major Developments in the Design of Inhibitors along the Kynurenine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive behavioral characterization of an APP/PS-1 double knock-in mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biochemical and behavioral characterization of the double transgenic mouse model (APPswe/PS1dE9) of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of UPF-648 and Other Neuroprotective Compounds
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of effective therapies for neurodegenerative diseases, a diverse array of neuroprotective compounds has emerged, each with unique mechanisms of action and therapeutic potential. This guide provides a detailed, data-driven comparison of UPF-648, a potent kynurenine 3-monooxygenase (KMO) inhibitor, with other notable neuroprotective agents. We will delve into a comparative analysis of KMO inhibitors and a mechanistically distinct compound class, the sigma-2 receptor antagonists, to offer a comprehensive overview for researchers in the field.
At a Glance: Comparative Efficacy of Neuroprotective Compounds
The following table summarizes the key in vitro and in vivo performance metrics of this compound against other KMO inhibitors and a sigma-2 receptor antagonist. This allows for a rapid, evidence-based assessment of their relative potencies and neuroprotective capabilities.
| Compound | Target | IC50/Ki | Experimental Model | Key Findings |
| This compound | Kynurenine 3-Monooxygenase (KMO) | IC50: 20 nM | Quinolinic acid (QUIN)-induced striatal lesions in rats | Reduced neosynthesis of 3-HK by 77% and QUIN by 66%; Increased de novo formation of KYNA by 27%[1][2] |
| Ro 61-8048 | Kynurenine 3-Monooxygenase (KMO) | IC50: 37 nM; Ki: 4.8 nM | Oxygen-Glucose Deprivation (OGD) in rat hippocampal slices | Reduced post-ischemic neuronal death at 1-10 µM[1] |
| m-Nitrobenzoylalanine (mNBA) | Kynurenine 3-Monooxygenase (KMO) | IC50: 0.9 µM | Oxygen-Glucose Deprivation (OGD) in rat hippocampal slices | Reduced post-ischemic neuronal death at 30-100 µM[3] |
| SAS-0132 | Sigma-2 Receptor (σ2R) / TMEM97 | - | Thy-1 hAPPLond/Swe+ transgenic mouse model of Alzheimer's Disease | Improved cognitive performance in the Y-maze test at 10 mg/kg[4][5] |
Delving into the Mechanisms: Two Distinct Neuroprotective Strategies
The neuroprotective compounds under review operate through fundamentally different, yet equally compelling, biological pathways.
The Kynurenine Pathway Modulators: A Balancing Act
This compound, Ro 61-8048, and m-nitrobenzoylalanine all target Kynurenine 3-Monooxygenase (KMO), a critical enzyme in the kynurenine pathway of tryptophan metabolism. Inhibition of KMO represents a strategic intervention to rebalance the levels of neuroactive metabolites. By blocking KMO, these inhibitors decrease the production of the neurotoxic downstream metabolites 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN), an excitotoxin. Concurrently, this inhibition shunts the pathway towards the increased synthesis of the neuroprotective kynurenic acid (KYNA), an antagonist of ionotropic glutamate receptors.[1][6]
It is important to note a key difference in the mode of action between these inhibitors. While Ro 61-8048 acts as a competitive inhibitor, this compound is a non-substrate effector that can stimulate the reduction of the FAD cofactor, leading to the production of hydrogen peroxide.[7] This distinction may have implications for the overall therapeutic profile of these compounds.
The Sigma-2 Receptor Antagonists: A Multifaceted Approach
In contrast to the metabolic modulation of the kynurenine pathway, SAS-0132 acts as a selective ligand for the sigma-2 receptor (σ2R), also known as Transmembrane Protein 97 (TMEM97). The neuroprotective mechanism of σ2R antagonists is multifaceted and involves the regulation of intracellular calcium homeostasis, modulation of autophagy, and interaction with other proteins like the Progesterone Receptor Membrane Component 1 (PGRMC1).[8][9][10][11] By antagonizing the σ2R/PGRMC1 complex, compounds like SAS-0132 can mitigate neuronal damage in models of neurodegenerative diseases.
Experimental Protocols: A Guide to Reproducible Research
To facilitate further research and comparative studies, detailed methodologies for the key experiments cited are provided below.
Kynurenine 3-Monooxygenase (KMO) Inhibition Assay
This in vitro assay is crucial for determining the potency of KMO inhibitors.
-
Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds against human KMO.
-
Principle: The assay measures the decrease in NADPH absorbance at 340 nm as it is consumed during the KMO-catalyzed conversion of L-kynurenine to 3-hydroxykynurenine.
-
Procedure:
-
Prepare a reaction mixture containing 1x KMO assay buffer, recombinant human KMO enzyme (e.g., 20 µg/ml), and the test inhibitor at various concentrations.
-
Initiate the reaction by adding a substrate mixture containing NADPH (e.g., 10 mM) and L-Kynurenine (e.g., 20 mM).
-
Incubate the reaction at room temperature.
-
Measure the absorbance at 340 nm at multiple time points to determine the rate of NADPH consumption.
-
Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
In Vivo Neuroprotection Models
This model assesses the ability of a compound to protect against excitotoxic neuronal death.
-
Animal Model: Adult male rats.
-
Procedure:
-
Anesthetize the rats and place them in a stereotaxic frame.
-
Perform a unilateral intrastriatal injection of quinolinic acid (e.g., 1.2 μL of 125.5 nmol).
-
Administer the test compound (e.g., this compound) at a specified dose and time relative to the quinolinic acid injection.
-
After a set survival period (e.g., 24 hours to 7 days), euthanize the animals and perfuse the brains.
-
Process the brain tissue for histological analysis (e.g., Nissl staining) to quantify the lesion volume and neuronal loss in the striatum.
-
This ex vivo model simulates ischemic conditions.
-
Model: Organotypic hippocampal slice cultures from neonatal rats.
-
Procedure:
-
Prepare and culture hippocampal slices for approximately 10-11 days.
-
Induce OGD by incubating the slices in a glucose-free medium in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a defined period (e.g., 40-60 minutes).
-
Return the slices to normoxic conditions with glucose-containing medium to simulate reperfusion.
-
Treat the cultures with the test compound (e.g., Ro 61-8048) before, during, or after OGD.
-
Assess cell death using fluorescent markers such as propidium iodide (PI) at various time points post-OGD.
-
This model evaluates the efficacy of compounds in a genetically relevant model of Alzheimer's disease.
-
Animal Model: Thy-1 hAPPLond/Swe+ transgenic mice.
-
Procedure:
-
Administer the test compound (e.g., SAS-0132, 10 mg/kg) or vehicle to the mice chronically over a specified period (e.g., daily for several weeks).
-
Conduct behavioral tests to assess cognitive function, such as the Y-maze for spatial memory or the novel object recognition test.
-
At the end of the treatment period, collect brain tissue for biochemical and histological analysis, including quantification of amyloid-beta plaques and markers of neuroinflammation.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel neuroprotective compound, from initial in vitro screening to in vivo efficacy studies.
This guide provides a foundational comparison of this compound with other neuroprotective compounds. The data presented herein, alongside the detailed experimental protocols, are intended to empower researchers to make informed decisions in the design and execution of their future studies in the critical field of neurodegenerative disease research.
References
- 1. mdpi.com [mdpi.com]
- 2. Small molecule modulator of sigma 2 receptor is neuroprotective and reduces cognitive deficits and neuroinflammation in experimental models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kynurenic acid in neurodegenerative disorders—unique neuroprotection or double‐edged sword? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Modelling the elusive conformational activation in kynurenine 3-monooxygenase - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00862F [pubs.rsc.org]
- 8. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. tandfonline.com [tandfonline.com]
Safety Operating Guide
Navigating the Disposal of UPF-648: A Guide for Laboratory Professionals
Understanding UPF-648: Key Characteristics
This compound is a small molecule inhibitor that has been shown to be highly active in modulating the kynurenine pathway, a metabolic route implicated in neurological diseases.[1][2] Its experimental nature means that comprehensive hazard and toxicity data may not be fully established. Therefore, it is prudent to treat this compound with a high degree of caution.
| Characteristic | Description | Source |
| Chemical Name | 4-(3,4-dichlorophenyl)-4-oxo-2-(propylamino)butanoic acid | Inferred from structure |
| Primary Activity | Potent inhibitor of kynurenine 3-monooxygenase (KMO) | [1][2] |
| Reported Use | Research on neurodegenerative diseases such as Huntington's, Alzheimer's, and Parkinson's diseases | [2] |
| Physical Form | Typically a solid powder | Inferred from supplier information |
| Solubility | Soluble in organic solvents such as ethanol | [1] |
Core Principles for Disposal
The disposal of any research chemical, including this compound, should always be managed through a licensed hazardous waste disposal company. Laboratory personnel should never dispose of chemical waste down the drain or in the regular trash. The following steps provide a general protocol for the proper management of this compound waste.
Experimental Protocol: General Disposal Procedure for this compound
-
Waste Segregation:
-
Solid Waste: Collect unused or expired this compound powder, as well as any lab materials grossly contaminated with the solid (e.g., weighing boats, contaminated gloves, bench paper), in a clearly labeled, sealed container. The label should include "Hazardous Waste," the chemical name "this compound," and the approximate quantity.
-
Liquid Waste: Solutions of this compound in organic solvents (e.g., ethanol) should be collected in a separate, compatible, and clearly labeled hazardous waste container. The label must indicate "Hazardous Waste," the chemical name "this compound," the solvent used, and the estimated concentration. Do not mix with other incompatible waste streams.
-
Aqueous Solutions: While less common for this type of compound, if this compound is dissolved in an aqueous buffer, this waste should also be collected separately and labeled as "Aqueous Hazardous Waste" with the chemical name and concentration.
-
Sharps: Any needles or other sharps used for injections of this compound should be disposed of in a designated sharps container.
-
-
Container Management:
-
Use only containers that are in good condition and compatible with the waste they are holding.
-
Keep waste containers securely closed except when adding waste.
-
Store waste containers in a designated, well-ventilated secondary containment area, away from general laboratory traffic.
-
-
Documentation:
-
Maintain a log of the waste generated, including the date, chemical name, quantity, and any associated hazards.
-
-
Waste Pickup:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a contracted licensed hazardous waste disposal vendor. Provide them with all necessary documentation.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide and does not replace the need for a formal hazard assessment and consultation with your institution's Environmental Health and Safety (EHS) department. Always follow your local, state, and federal regulations for hazardous waste disposal.
References
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Guidelines for UPF-648
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides crucial safety and logistical information for the handling of UPF-648, a potent kynurenine 3-monooxygenase (KMO) inhibitor. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide outlines essential personal protective equipment (PPE), handling protocols, and disposal procedures based on general principles for working with novel research compounds of unknown toxicity. Adherence to these guidelines is critical for minimizing exposure risk and ensuring operational safety.
Understanding this compound: Properties and Mechanism of Action
This compound is a small molecule inhibitor of kynurenine 3-monooxygenase (KMO), an enzyme in the tryptophan metabolic pathway. By inhibiting KMO, this compound blocks the conversion of kynurenine to 3-hydroxykynurenine, thereby influencing downstream metabolic processes.[1] Its potency and specificity make it a valuable tool in neuroscience and disease research.
| Property | Data |
| Molecular Formula | C11H7Cl2NO3 |
| Molecular Weight | 272.09 g/mol |
| Mechanism of Action | Potent and selective inhibitor of kynurenine 3-monooxygenase (KMO) |
| Physical State | Solid powder (presumed) |
| Solubility | Soluble in DMSO |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the lack of specific toxicity data for this compound, a cautious approach to personal protection is mandatory. The following PPE is essential to prevent skin and respiratory exposure.
| PPE Category | Recommended Equipment |
| Hand Protection | Double-gloving with nitrile gloves is recommended. Change gloves immediately if contaminated. |
| Eye Protection | ANSI-approved safety glasses with side shields or chemical splash goggles are required. |
| Body Protection | A fully buttoned laboratory coat should be worn at all times. For procedures with a higher risk of splashes or aerosol generation, consider a disposable gown. |
| Respiratory Protection | For handling the solid compound or preparing solutions, a NIOSH-approved N95 respirator or higher is recommended to prevent inhalation of fine particles. |
Operational Plan: Safe Handling from Receipt to Disposal
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Access to the storage area should be restricted to authorized personnel.
Preparation and Use:
-
All handling of solid this compound and preparation of solutions should be conducted in a certified chemical fume hood to control potential airborne particulates.
-
Use dedicated spatulas and weighing papers for handling the solid.
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Ensure all equipment used for handling this compound is properly cleaned and decontaminated after use.
Disposal Plan:
-
All solid waste contaminated with this compound (e.g., weighing papers, gloves, disposable gowns) should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, sealed, and labeled hazardous waste container.
-
Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Experimental Workflow for Safe Handling of this compound
Caption: This workflow outlines the essential steps for the safe handling of this compound, from preparation to disposal.
Mechanism of Action: this compound in the Kynurenine Pathway
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
